Triperiden
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932778 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-17-5, 33068-73-4 | |
| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triperiden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPERIDEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triperiden mechanism of action in influenza virus
An In-depth Technical Guide on the Core Mechanism of Action of Triperiden in Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, known commercially as Norakin, is primarily classified as an anticholinergic agent and is utilized in the management of Parkinson's disease.[1] Beyond its established role in treating movement disorders, preclinical studies have revealed its potential as an antiviral agent, specifically demonstrating inhibitory activity against the influenza virus.[1][2] This has opened up an intriguing area of research into the off-label antiviral properties of a well-established therapeutic. The mechanism by which this compound exerts its anti-influenza effects is not fully elucidated, with current research pointing towards two primary, and not mutually exclusive, hypotheses. This technical guide provides a comprehensive overview of the existing data on this compound's mechanism of action against the influenza virus, intended for researchers and professionals in drug development.
Proposed Mechanisms of Anti-Influenza Action
The antiviral activity of this compound against the influenza virus is thought to occur at the early stages of the viral life cycle, specifically interfering with viral entry into the host cell. Two distinct mechanisms have been proposed based on in vitro studies.
Direct Inhibition of Hemagglutinin (HA) Conformational Change
One proposed mechanism is that this compound directly targets the influenza virus surface glycoprotein, hemagglutinin (HA).[1] HA is crucial for the initial stages of infection, mediating both attachment to host cell receptors and the subsequent fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by a conformational change in the HA protein, which is induced by the acidic environment of the late endosome. It is hypothesized that this compound binds to the HA protein, stabilizing it and preventing the low pH-induced conformational change necessary for membrane fusion.
References
Triperiden: A Technical Guide to its Anticholinergic Properties and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticholinergic Properties and Molecular Targets
Triperiden exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct tissue distribution and downstream signaling cascades.[4] The therapeutic efficacy of this compound in Parkinson's disease is primarily attributed to the blockade of these receptors in the central nervous system, which helps to alleviate symptoms such as tremors and rigidity.[2]
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are broadly categorized based on their coupling to different G-proteins:
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by acetylcholine, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[4]
The following diagram illustrates the generalized signaling pathways for the Gq/11 and Gi/o coupled muscarinic receptors that this compound antagonizes.
Quantitative Data: Binding Affinities
As of the date of this publication, specific quantitative binding data (e.g., Ki or IC50 values) for this compound across the five human muscarinic receptor subtypes (M1-M5) is not extensively available in peer-reviewed literature. However, to provide a relevant pharmacological context, the binding affinities of the structurally similar anticholinergic drug, Biperiden (B1667296), are presented below. It is important to note that while Biperiden and this compound share functional similarities, their binding profiles may not be identical.
| Drug | M1 (pA2) | M2 (cardiac α) (pA2) | M2 (ileal β) (pA2) | Selectivity Profile |
| (+)-Biperiden | 9.07 | 7.25 | 8.27 | M1-selective |
| (-)-Biperiden | 5.59 - 6.38 | 5.59 - 6.38 | 5.59 - 6.38 | Non-selective |
Note: Data for Biperiden is derived from functional studies and presented as pA2 values, which are the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.[3] Higher pA2 values indicate higher antagonist potency.
Antiviral Properties and Target
In addition to its anticholinergic effects, this compound has been shown to possess antiviral activity, particularly against influenza A and B viruses.[1] The primary antiviral mechanism of this compound is believed to be the inhibition of the low pH-dependent conformational change of the influenza virus hemagglutinin (HA) protein.[3] This conformational change is essential for the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the host cell cytoplasm. This compound is thought to inhibit this process by increasing the pH of the endosomal compartment.
The proposed workflow for this compound's antiviral action is depicted in the following diagram.
References
- 1. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Norakin (Triperiden): An In-depth Technical Guide on its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norakin (Triperiden), a well-established anticholinergic drug used in the management of Parkinson's disease, has also demonstrated a narrow but notable spectrum of antiviral activity. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of this compound's efficacy against specific viral pathogens, its mechanism of action, and the experimental basis for these findings. The primary antiviral activity of this compound identified in published research is against influenza viruses (Orthomyxoviridae) and measles virus (Paramyxoviridae). The principal mechanism of its anti-influenza activity is attributed to the alkalinization of intracellular acidic vesicles, a critical step for the entry and uncoating of many enveloped viruses. This document provides a detailed analysis of the quantitative data, experimental methodologies, and the molecular pathways involved in this compound's antiviral effects.
Antiviral Spectrum of Activity
The documented antiviral activity of Norakin (this compound) is primarily focused on influenza A and B viruses and measles virus. There is currently no scientific evidence to suggest a broader spectrum of activity against other viral families such as Filoviridae (e.g., Ebola virus), Coronaviridae (e.g., SARS-CoV-2), or arboviruses like Zika and Chikungunya.
Quantitative Antiviral Data
The inhibitory effects of this compound against influenza and measles viruses have been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of Norakin (this compound) against Influenza Virus
| Virus Strain | Cell Line | Assay Type | Endpoint | Concentration | Effect | Citation |
| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | Reduction in Infectivity | 10⁻⁷ M | 10-fold reduction | [1] |
| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | Reduction in Infectivity | 10⁻⁵ M | >99% reduction | [1] |
| Influenza A/FPV/Weybridge | Various | Primary Transcription Assay | Inhibition of Transcription | 20 µg/mL | Strong inhibition | [2] |
| Influenza B/Japan/73 | Various | Primary Transcription Assay | Inhibition of Transcription | 20 µg/mL | Strong inhibition | [2] |
Table 2: In Vitro Antiviral Activity of Norakin (this compound) against Measles Virus
| Virus Strain | Cell Line | Assay Type | Endpoint | Concentration | Citation |
| Measles Virus | Vero | Replication Inhibition | 50% Inhibitory Concentration (IC50) | 2-6 µg/mL | [3] |
Table 3: Cytotoxicity Data for Norakin (this compound)
| Cell Line | Assay Type | Endpoint | Concentration | Citation |
| MDCK | Cytotoxicity Assay | Cytotoxic Effects Observed | ≥ 10⁻⁴ M | [1] |
Mechanism of Antiviral Action
The primary mechanism by which Norakin (this compound) exerts its antiviral effect, particularly against influenza virus, is through the disruption of the endocytic pathway by increasing the pH of intracellular vesicles.[1]
Inhibition of Viral Entry and Uncoating
Many enveloped viruses, including influenza virus, rely on a low-pH environment within endosomes to trigger conformational changes in their surface glycoproteins, which facilitates the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm. This compound, as a weak base, accumulates in acidic intracellular compartments like prelysosomal vesicles and endosomes, raising their internal pH.[1] This increase in pH from approximately 5.3 to 6.0 at a concentration of 10⁻⁵ M in MDCK cells prevents the acid-induced conformational changes in the influenza virus hemagglutinin (HA) protein, thereby inhibiting viral fusion and uncoating.[1]
Inhibition of Primary Transcription
For influenza viruses, Norakin has been shown to strongly inhibit primary transcription at a concentration of 20 µg/mL.[2] This suggests that in addition to blocking entry, this compound may interfere with early steps in the viral replication cycle that occur after the viral ribonucleoprotein complexes are released into the cytoplasm. The exact molecular target for this transcriptional inhibition has not been fully elucidated.
The proposed mechanism of action for the anti-influenza activity of Norakin (this compound) is depicted in the following signaling pathway diagram.
References
- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Triperiden's Inhibition of Viral Hemagglutinin Conformational Change: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism by which Triperiden (also known as Norakin), an anticholinergic anti-Parkinsonism drug, exerts its antiviral activity against influenza A virus. Contrary to some initial hypotheses suggesting an indirect effect on endosomal pH, compelling evidence indicates that this compound directly targets the viral surface glycoprotein (B1211001) hemagglutinin (HA). It acts by inhibiting the critical low pH-induced conformational change of HA, a process essential for the fusion of the viral envelope with the endosomal membrane and subsequent viral entry into the host cell. This guide provides a comprehensive overview of the supporting evidence, quantitative data, detailed experimental protocols for assessing this inhibitory activity, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Role of Hemagglutinin in Influenza Virus Entry
Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral hemagglutinin (HA) to sialic acid-containing receptors on the cell surface. Following receptor-mediated endocytosis, the virus-containing endosome undergoes acidification. This drop in pH triggers a dramatic and irreversible conformational change in the HA trimer. The HA1 subunit, which mediates receptor binding, moves aside to expose the "fusion peptide" on the HA2 subunit. This hydrophobic peptide inserts into the endosomal membrane, bringing the viral and endosomal membranes into close proximity and driving membrane fusion. This fusion event creates a pore through which the viral ribonucleoprotein complexes are released into the cytoplasm, initiating viral replication.
Mechanism of Action: this compound as a Direct Inhibitor of HA Conformational Change
Early research into the antiviral properties of this compound provided strong evidence for its direct interaction with and inhibition of influenza A virus hemagglutinin.
Genetic Evidence from Resistant Mutants
Studies involving the generation and characterization of this compound-resistant influenza virus variants have been pivotal in identifying HA as the direct target. In these experiments, a this compound-resistant variant of the fowl plague virus (FPV) strain Weybridge was crossed with a sensitive FPV/Rostock/34 wild-type virus. The resulting Norakin-resistant recombinants consistently inherited their hemagglutinin gene from the resistant parent strain, while most other gene segments were from the sensitive parent. This genetic linkage strongly implicates the HA protein as the determinant of this compound sensitivity and resistance.[1] Further sequencing of the hemagglutinin genes from multiple Norakin-resistant mutants revealed amino acid substitutions primarily located in the HA2 polypeptide.[2] These mutations are thought to destabilize the neutral pH conformation of HA, thereby counteracting the stabilizing effect of this compound and facilitating the conformational change even in the presence of the inhibitor.[2]
Functional Evidence of Conformational Change Inhibition
Functional assays have corroborated the genetic findings by demonstrating this compound's ability to prevent the low pH-induced conformational alterations in HA.
-
Inhibition of Low pH-Induced Hemolysis: Influenza virus can induce the lysis of red blood cells (hemolysis) at low pH, a process mediated by the fusogenic activity of HA. This compound was shown to inhibit this hemolysis when induced by a sensitive FPV strain but had no effect on a Norakin-resistant variant.[1]
-
Protection from Proteolytic Cleavage: The conformational change at low pH exposes new sites on the HA molecule that are susceptible to digestion by proteases like trypsin. In the presence of this compound, the HA1 subunit of a sensitive FPV strain was protected from trypsin digestion at acidic pH, indicating that the protein remained in its native, resistant conformation.[1]
-
Prevention of HA Aggregation: At low pH, the exposed fusion peptides of HA can cause the protein to aggregate, a phenomenon that can be observed with purified HA or liposomes containing HA. This compound was found to prevent the aggregation of autoliposomes containing the hemagglutinin of a sensitive FPV strain at acidic pH.[1]
Together, these lines of evidence strongly support a mechanism where this compound binds to the HA trimer and stabilizes its pre-fusion conformation, thereby preventing the fusogenic conformational changes required for viral entry.
Quantitative Data
| Parameter | Virus Strain(s) | Concentration | Effect | Reference |
| Inhibition of Primary Transcription | Influenza A/FPV/Weybridge, Influenza B/Japan/73 | 20 µg/ml | Strong inhibition | [3] |
Experimental Protocols
The following sections describe the methodologies for key experiments used to demonstrate the effect of this compound on HA conformational change. These are generalized protocols based on standard virological techniques.
Hemolysis Inhibition Assay
This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells (RBCs) at low pH, which results in the release of hemoglobin.
Materials:
-
Purified influenza virus
-
Fresh red blood cells (e.g., chicken or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-phosphate buffer, pH 5.0
-
This compound solution at various concentrations
-
Spectrophotometer
Protocol:
-
Wash RBCs three times with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 1% (v/v) in PBS.
-
In a 96-well V-bottom plate, serially dilute this compound in PBS.
-
Add a standardized amount of purified influenza virus to each well containing the this compound dilutions and incubate at room temperature for 30 minutes to allow for drug-virus interaction.
-
Add the 1% RBC suspension to each well.
-
Incubate the plate at 4°C for 1 hour to allow for viral attachment to the RBCs.
-
Centrifuge the plate to pellet the RBCs and replace the supernatant with pre-warmed citrate-phosphate buffer (pH 5.0) to induce fusion and hemolysis.
-
Incubate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet intact RBCs and cell debris.
-
Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Controls should include virus- and drug-free wells (no hemolysis), virus-only wells (maximum hemolysis), and drug-only wells (to check for drug-induced hemolysis).
-
Calculate the percentage of hemolysis inhibition for each this compound concentration.
Trypsin Susceptibility Assay
This assay is based on the principle that the low pH-induced conformational change in HA exposes a trypsin cleavage site in the HA1 subunit. Inhibition of this change will protect HA from digestion.
Materials:
-
Purified influenza virus
-
This compound solution
-
Acetate (B1210297) buffer, pH 5.0
-
Tris buffer, pH 7.4
-
Trypsin solution
-
Soybean trypsin inhibitor
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment (or Coomassie blue staining)
-
Anti-HA antibodies (for Western blotting)
Protocol:
-
Incubate purified influenza virus with or without this compound at various concentrations for 30 minutes at room temperature.
-
Acidify the samples by adding acetate buffer to a final pH of 5.0 to induce the conformational change. A control sample should be kept at pH 7.4.
-
Incubate at 37°C for 15-30 minutes.
-
Add trypsin to the samples and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the digestion by adding soybean trypsin inhibitor.
-
Analyze the samples by SDS-PAGE followed by either Coomassie blue staining or Western blotting using anti-HA antibodies.
-
In the absence of the inhibitor, at low pH, the HA1 subunit will be cleaved by trypsin, resulting in smaller protein fragments. In the presence of an effective inhibitor, the HA1 subunit will remain intact, similar to the neutral pH control.
Liposome Fusion Assay (Fluorescence Dequenching)
This assay measures the mixing of lipids between the viral envelope and target liposomes, which is a direct consequence of HA-mediated fusion.
Materials:
-
Purified influenza virus labeled with a lipophilic fluorescent dye (e.g., R18 or DiD) at a self-quenching concentration.
-
Liposomes (e.g., composed of phosphatidylcholine and cholesterol) containing a fluorescent marker in their aqueous phase (e.g., calcein (B42510) or sulforhodamine B) at a self-quenching concentration.
-
This compound solution
-
Buffers at neutral and acidic pH
-
Fluorometer
Protocol:
-
Incubate the fluorescently labeled virus with this compound at various concentrations.
-
Add the target liposomes to the virus-drug mixture.
-
Place the mixture in a fluorometer cuvette and record the baseline fluorescence.
-
Induce fusion by lowering the pH of the solution (e.g., by adding a small volume of acidic buffer).
-
Monitor the increase in fluorescence over time. Lipid mixing will cause the viral membrane dye to dequench, resulting in an increased fluorescence signal. Fusion can also lead to the release of the liposomal content, causing dequenching of the aqueous-phase dye.
-
The rate and extent of fluorescence increase are indicative of the fusion activity. Compare the results from samples with and without this compound to determine the inhibitory effect.
Visualizations
Signaling Pathway: Influenza Virus Entry and Inhibition by this compound
References
- 1. Haemagglutinin of influenza A virus is a target for the antiviral effect of Norakin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping mutations in influenza A virus resistant to norakin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Triperiden as an Anti-Parkinson's Agent: A Technical Guide
Introduction
Triperiden, the active ingredient of which is biperiden (B1667296), is a centrally acting anticholinergic agent that has been a component of the therapeutic arsenal (B13267) for Parkinson's disease for several decades.[1] Approved in the United States in 1959, its primary application is in the symptomatic management of Parkinson's disease, particularly the motor symptoms of tremor and rigidity.[1][2] It is also utilized to address extrapyramidal symptoms induced by certain antipsychotic medications.[2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, pharmacological profile, preclinical and clinical evidence, and key experimental methodologies.
Mechanism of Action: Restoring Neurotransmitter Balance
The therapeutic effect of this compound in Parkinson's disease is rooted in its ability to counteract the neurochemical imbalance that characterizes the condition. In a healthy state, there is a delicate equilibrium between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the striatum, a key brain region for motor control. Parkinson's disease is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction in dopamine (B1211576) levels in the striatum. This dopamine deficit results in a relative overactivity of the cholinergic system, contributing to the cardinal motor symptoms of the disease.[2]
This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] By blocking these receptors in the striatum, it curtails the excessive cholinergic signaling, thereby helping to restore a more balanced neurochemical environment. This reduction in cholinergic hyperactivity is particularly effective in alleviating parkinsonian tremor and rigidity.[2]
Pharmacological Profile
This compound's interaction with muscarinic acetylcholine receptors has been quantified through various in vitro studies. It is a non-selective antagonist across the five subtypes of muscarinic receptors (M1-M5), though it demonstrates a notable preference for the M1 subtype. The (+)-enantiomer of biperiden is significantly more potent than the (-)-enantiomer.
Table 1: Binding Affinity of Biperiden for Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand/Enantiomer | Affinity Measure | Value | Tissue/Cell Line |
| M1 | (+)-Biperiden | pA2 | 9.07 | Rabbit vas deferens |
| M2α (cardiac) | (+)-Biperiden | pA2 | 7.25 | Rat left atrium |
| M2β (smooth muscle) | (+)-Biperiden | pA2 | 8.27 | Guinea-pig ileum |
| M1-M5 | (-)-Biperiden | pA2 | ~5.59 - 6.38 | Various |
| M1 | Biperiden | Ki (nM) | 0.48 | CHO-M1 cells |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher affinity. Ki (inhibitor constant) represents the concentration of an inhibitor required to produce half-maximum inhibition. Lower Ki values indicate higher binding affinity.
Preclinical Research
Preclinical evaluation of anti-Parkinsonian drugs often employs neurotoxin-induced animal models that replicate the dopaminergic neurodegeneration seen in the human condition. Common models include those induced by 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone. Another approach for assessing anticholinergic activity is the use of cholinomimetic agents like oxotremorine (B1194727) to induce parkinsonian-like tremors in rodents. This compound has been effectively used as a positive control in such models to demonstrate the reversal of these tremors, confirming its anticholinergic and anti-tremor activity in vivo.
Clinical Efficacy and Safety
This compound was approved for clinical use based on studies conducted prior to the implementation of modern, stringent clinical trial standards. Early clinical reports from the 1950s indicated its effectiveness in reducing the severity of Parkinson's symptoms, with a pronounced effect on rigidity and tremor.[2] A single-blind study comparing biperiden hydrochloride with benzhexol for the treatment of neuroleptic-induced parkinsonism found both drugs to be highly effective, with all patients showing a favorable response.
While large-scale, placebo-controlled trials with modern endpoints like the Unified Parkinson's Disease Rating Scale (UPDRS) are not extensively documented for this compound, its long-standing clinical use supports its role as an adjunctive therapy for specific motor symptoms.
Common side effects are primarily related to its anticholinergic properties and can include dry mouth, blurred vision, constipation, urinary retention, and cognitive effects such as confusion, particularly in elderly patients.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in human studies, revealing extensive first-pass metabolism and a relatively long elimination half-life.
Table 2: Pharmacokinetic Parameters of Biperiden in Humans
| Parameter | Value | Route of Administration |
| Oral Bioavailability | ~33% | Oral |
| Time to Peak Plasma Conc. (Tmax) | 1.5 hours | Oral (4 mg dose) |
| Peak Plasma Concentration (Cmax) | 4-5 ng/mL | Oral (4 mg dose) |
| Elimination Half-life (t½) | 18.4 - 24 hours | Oral / IV |
| Plasma Protein Binding | 90-95% | - |
| Apparent Volume of Distribution | 24 L/kg | Intravenous |
| Clearance | 12 mL/min/kg | Intravenous |
| Metabolism | Extensive first-pass; hydroxylation | - |
Detailed Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for a specific muscarinic receptor subtype, using this compound (biperiden) as a reference compound.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 154 mM NaCl.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Test compounds and Biperiden at various concentrations.
-
96-well microplate.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM atropine (for non-specific binding), or 25 µL of diluted biperiden or test compound.
-
Add 25 µL of [³H]-NMS at a concentration near its dissociation constant (Kd).
-
Add 200 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate on a shaker for 60-120 minutes at room temperature to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute) using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (wells with atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand (biperiden or test compound).
-
Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound remains a relevant therapeutic option for Parkinson's disease, primarily due to its well-established mechanism of action as a muscarinic antagonist that helps to correct the cholinergic overactivity in the striatum. Foundational research has characterized its pharmacological profile, demonstrating a preference for M1 muscarinic receptors, and preclinical studies have confirmed its efficacy in animal models of parkinsonian tremor. While detailed quantitative data from modern clinical trials are limited, its long history of clinical use attests to its utility in managing specific motor symptoms, particularly tremor and rigidity. The experimental protocols detailed herein provide a basis for the continued investigation of anticholinergic compounds in the context of Parkinson's disease and related movement disorders.
References
Early Studies on Triperiden's Effect on Measles Virus Replication: A Review of Available Literature
Despite a comprehensive search of available scientific literature, no early studies specifically investigating the effect of a compound named "Triperiden" on measles virus replication have been identified. The current body of research on antiviral agents against the measles virus focuses on other compounds, primarily fusion inhibitors, polymerase inhibitors, and broad-spectrum antivirals like ribavirin (B1680618).
While there is extensive research on the mechanisms of measles virus replication and the development of antiviral strategies, "this compound" does not appear in published studies within this context. Research has explored various molecules for their potential to inhibit the measles virus. For instance, a number of nonpeptidic compounds have been identified as fusion inhibitors, preventing the virus from entering host cells, with IC50 values in the micromolar range.[1][2] The mechanism of these inhibitors is thought to involve the stabilization of a pre-fusion conformation of the measles virus fusion protein (MV F), interfering with the conformational changes necessary for membrane fusion.[1][2]
Other research has focused on different classes of molecules. For example, certain carbobenzoxy di- and tripeptides have demonstrated antiviral activity against the measles virus in cell culture, with effective concentrations ranging from 15 to 500 µg/ml.[3] Additionally, the antiviral drug ribavirin has shown in vitro activity against the measles virus, although its clinical efficacy for treating measles remains under investigation and it is not FDA-approved for this indication.[4][5]
The measles virus accomplishes entry into host cells through the coordinated action of its hemagglutinin and fusion glycoproteins.[1] The viral replication cycle involves transcription of viral genes and replication of the RNA genome by the viral polymerase complex, which has also been identified as a potential target for antiviral drug development.[6][7][8]
Given the absence of specific data on this compound, it is not possible to provide a technical guide, data tables, experimental protocols, or signaling pathway diagrams related to its effect on measles virus replication as requested. Researchers and drug development professionals interested in measles virus antivirals are encouraged to consult the existing literature on the aforementioned classes of compounds and viral targets.
References
- 1. Measles virus entry inhibitors: A structural proposal for mechanism of action and the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measles virus entry inhibitors: a structural proposal for mechanism of action and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of carbobenzosy di- and tripeptides on measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measles Medication: Vitamins, Antivirals, Vaccines, Immunoglobulins [emedicine.medscape.com]
- 5. cdc.gov [cdc.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. The measles virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triperiden (CAS No. 14617-17-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triperiden, identified by CAS number 14617-17-5 and also known as Norakin, is a synthetically derived compound with a dual mechanism of action. It functions as both an anticholinergic agent, primarily targeting muscarinic receptors, and as an antiviral compound, specifically inhibiting the replication of the influenza virus. This technical guide provides a comprehensive overview of this compound's physicochemical properties, synthesis, pharmacology, pharmacokinetics, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to support further research and development.
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14617-17-5 | [1][2] |
| Molecular Formula | C₂₁H₃₀ClNO | [2] |
| Molecular Weight | 347.92 g/mol | [2] |
| IUPAC Name | 1-phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0²,⁶]heptan-3-yl)propan-1-ol;hydrochloride | [2] |
| Appearance | White to off-white powdered solid | [3] |
| Solubility | Soluble in DMSO. | [2] |
| Storage | Store at -20°C for the long term. | [2] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride typically involves a multi-step process, prominently featuring a Mannich reaction followed by a Grignard reaction.[4]
Synthetic Pathway Overview
A common synthetic route commences with 5-ethylene-2-norbornene, which is oxidized to the key intermediate, 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction with piperidine (B6355638) hydrochloride and paraformaldehyde to form a Mannich base. Subsequent reaction of the Mannich base with a phenylmagnesium halide via a Grignard reaction yields the this compound free base. Finally, treatment with hydrochloric acid affords this compound hydrochloride.[4][5]
Experimental Protocols
2.2.1. Preparation of Intermediate II (5-acetyl norbornene)
This protocol is based on the description in patent CN106187948B.[3]
-
Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2-norbornene via selective oxidation.
-
Procedure:
-
In an autoclave, combine 5-ethylene-2-norbornene, a mixed solvent (e.g., acetonitrile-water), and a heavy metal catalyst (e.g., palladium chloride and copper chloride).[5]
-
Displace the air in the autoclave with oxygen.
-
Maintain the reaction temperature at 80-90°C and the pressure at 15-16 atmospheres for 4 hours.[4]
-
Monitor the reaction completion by Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and filter through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate II as a colorless oily liquid.[4]
-
2.2.2. Preparation of Intermediate III (Mannich Base)
This protocol is adapted from patent CN106187948B.[3]
-
Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.
-
Procedure:
-
In a reaction vessel, mix Intermediate II, piperidine hydrochloride, paraformaldehyde, and glacial acetic acid.
-
Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether (2:1).
-
Upon completion, concentrate the mixture to dryness.
-
Add acetone (B3395972) to the residue, stir for 30 minutes, filter, and dry the solid to obtain the hydrochloride salt of Intermediate III.
-
To isolate the free base, dissolve the hydrochloride salt in water and methylene (B1212753) chloride, and adjust the pH to 11-12 with 1N sodium hydroxide (B78521) solution.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III as a colorless oily liquid.
-
2.2.3. Preparation of this compound Hydrochloride
This protocol is based on the description in patent CN106187948B.[3]
-
Objective: To synthesize this compound via a Grignard reaction followed by salt formation.
-
Procedure:
-
Prepare a Grignard reagent (phenylmagnesium bromide) from bromobenzene (B47551) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a solution of Intermediate III in THF to the Grignard reagent at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the this compound free base (Intermediate V).
-
Dissolve the free base in acetone and cool to 0-5°C.[5]
-
Slowly introduce hydrogen chloride gas until precipitation is complete.[5]
-
Stir for an additional 20 minutes, filter the solid, wash with acetone, and dry under vacuum at 70-75°C to yield this compound hydrochloride as a white powder.[3][5]
-
Quantitative Data from Synthesis
| Step | Product | Yield | Purity (HPLC) | Reference |
| Mannich Reaction | Intermediate III | 86.2% - 86.5% | - | [3] |
| Grignard & Salt Formation | This compound HCl | 93.2% - 97.0% | 99.6% - 99.8% | [3] |
Pharmacology
This compound exhibits two distinct pharmacological activities: anticholinergic and antiviral.
Anticholinergic Activity
This compound acts as a muscarinic acetylcholine (B1216132) receptor antagonist.[6] It has a high affinity for the M1 muscarinic receptor subtype, which is prevalent in the central nervous system.[1] By blocking these receptors, this compound helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia, which is disrupted in Parkinson's disease.[6]
3.1.1. Signaling Pathway
3.1.2. Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Biperiden (B1667296) | M1 Muscarinic | High Affinity (selective) | [1] |
Antiviral Activity
This compound has been shown to inhibit the replication of influenza A and B viruses.[7] Its mechanism of action is believed to involve the targeting of the viral hemagglutinin (HA) protein.[8] Hemagglutinin is a glycoprotein (B1211001) on the surface of the influenza virus that is crucial for viral entry into host cells.[9] this compound is thought to inhibit the acid-induced conformational change in hemagglutinin, a necessary step for the fusion of the viral and endosomal membranes.[8]
3.2.1. Viral Entry Inhibition Pathway
3.2.2. Quantitative Data: Antiviral Activity
| Virus | Cell Line | IC50 | Reference |
| Influenza A | Chick embryo fibroblast, MDCK, Ehrlich ascites tumour cells | 2-6 µg/mL | [7] |
| Influenza B | Not specified | Active | [7] |
| Measles | Vero cells | 2-6 µg/mL | [7] |
Pharmacokinetics
In Vivo Studies in Rats
A study on the biotransformation of this compound in male Wistar rats following oral administration revealed the following:
-
Six hydroxy metabolites were identified in urine and feces.
-
Hydroxylation occurred on the piperidine and tricyclic moieties, but not the phenyl ring.
-
10-20% of the metabolites were conjugated as sulfates or glucuronides.
-
Approximately 70% of the administered dose and its metabolites were excreted in the urine.[10]
Human Pharmacokinetic Data (for Biperiden)
Pharmacokinetic studies of the closely related drug Biperiden in healthy human subjects provide valuable insights.
| Parameter | Value | Route | Reference |
| Bioavailability | 33 ± 5% | Oral | [11] |
| Elimination Half-life | 1.5 h (rapid phase), 24 h (terminal phase) | IV | [11] |
| Clearance | 12 mL/min/kg | IV | [11] |
| Volume of Distribution | 24 L/kg | IV | [11] |
Analytical Methods
Several analytical methods have been developed for the quantification of this compound (or Biperiden) in various matrices.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method has been reported for the determination of Biperiden in solid dosage forms.[12][13]
5.1.1. Experimental Protocol
-
Chromatographic System:
-
Sample Preparation (Solid Dosage Forms):
5.1.2. Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 2 - 6 µg/mL | [12][13] |
| Extraction Yield | ≥ 98.4% | [12][13] |
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method has been developed for the therapeutic drug monitoring of Biperiden in human plasma.[14]
5.2.1. Experimental Protocol
-
Extraction: Salt-assisted liquid-liquid extraction from plasma.[14]
-
Internal Standard: Biperiden-d5.[14]
-
Detection: Mass spectrometry.
5.2.2. Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 15 ng/mL | [14] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [14] |
| Correlation Coefficient (r²) | > 0.99 | [14] |
Experimental Workflows
In Vitro Antiviral Assay Workflow
In Vivo Pharmacokinetic Study Workflow
Conclusion
This compound is a multifaceted molecule with established therapeutic applications and potential for further development. Its dual anticholinergic and antiviral properties make it a subject of continued interest. This technical guide has consolidated key data and methodologies to provide a solid foundation for researchers and professionals engaged in the study and application of this compound. The detailed protocols and quantitative summaries are intended to facilitate experimental design and data interpretation, while the graphical representations offer a clear visualization of its mechanisms and workflows.
References
- 1. Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 6. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [this compound (Norakin): biotransformation in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triperiden (C21H30ClNO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triperiden, with the molecular formula C21H30ClNO, is a synthetic compound recognized for its dual pharmacological activities as an anticholinergic and an antiviral agent. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and methods for its analysis. Furthermore, it elucidates its mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of related therapeutic agents.
Chemical and Physical Properties
| Property | Value (Predicted or from related compounds) | Reference(s) |
| Molecular Formula | C21H30ClNO | [1] |
| Molecular Weight | 347.9 g/mol | [1] |
| IUPAC Name | 1-phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0²,⁶]heptan-3-yl)propan-1-ol hydrochloride | [1] |
| CAS Number | 14617-17-5 | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water and ethanol |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, particularly the Mannich and Grignard reactions, which are commonly used for the synthesis of analogous β-amino alcohols.
Proposed Synthetic Pathway
The synthesis can be envisioned in two key steps:
-
Mannich Reaction: Formation of a β-amino ketone intermediate.
-
Grignard Reaction: Addition of a phenyl group to the ketone to form the tertiary alcohol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(Tricyclo[2.2.1.0²,⁶]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one (Mannich Base)
-
Reactants: 3-Acetyltricyclo[2.2.1.0²,⁶]heptane, piperidine (B6355638) hydrochloride, and paraformaldehyde.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetyltricyclo[2.2.1.0²,⁶]heptane (1 equivalent), piperidine hydrochloride (1.1 equivalents), and paraformaldehyde (1.5 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound Hydrochloride
-
Reactants: 1-(Tricyclo[2.2.1.0²,⁶]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one and phenylmagnesium bromide.
-
Procedure:
-
Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[2][3]
-
In a separate flask under an inert atmosphere, dissolve the Mannich base from Step 1 in anhydrous diethyl ether.
-
Cool the solution of the Mannich base to 0°C in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution dropwise to the cooled solution of the Mannich base with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude this compound free base.
-
Dissolve the crude product in diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Analytical Methods
For the quality control and characterization of this compound, a combination of chromatographic and spectroscopic techniques would be employed.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.0).
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Temperature: 25°C.
Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), would be used for identification and structural elucidation.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺ ion: m/z 312.23 (for the free base).
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the piperidine ring and cleavage of the propanol (B110389) chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound. While specific data for this compound is scarce, the expected chemical shifts can be predicted based on its structure.
Representative ¹H NMR Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.2-7.5 | m | 5H | Aromatic protons (phenyl group) |
| 2.5-3.0 | m | 6H | Protons on carbons adjacent to piperidine N |
| 1.0-2.5 | m | ~18H | Remaining aliphatic protons (piperidine and tricycloheptane) |
| ~4.0 | s | 1H | Hydroxyl proton (exchangeable with D₂O) |
Representative ¹³C NMR Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| 125-145 | Aromatic carbons |
| ~75 | Quaternary carbon bearing the hydroxyl group |
| 45-60 | Carbons of the piperidine ring adjacent to N |
| 20-45 | Remaining aliphatic carbons |
Mechanism of Action
This compound exhibits two distinct pharmacological activities: anticholinergic and antiviral.
Anticholinergic Activity: Muscarinic Receptor Antagonism
This compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses. This action is particularly relevant in the treatment of Parkinson's disease, where it helps to correct the imbalance between dopaminergic and cholinergic systems in the brain. The M1 and M2 subtypes of muscarinic receptors are key targets.
Antiviral Activity: Inhibition of Influenza Hemagglutinin
This compound has been shown to inhibit the replication of the influenza virus. Its mechanism of action involves targeting the viral hemagglutinin (HA) protein. HA is crucial for the virus's entry into host cells. Following endocytosis of the virus, the acidic environment of the endosome triggers a conformational change in HA, which exposes a fusion peptide that mediates the fusion of the viral and endosomal membranes. This compound is thought to bind to HA and stabilize its pre-fusion conformation, thereby preventing the acid-induced conformational change and blocking viral entry.
Conclusion
This compound is a molecule with significant therapeutic potential, acting on two distinct biological targets. This guide has provided a detailed overview of its chemical nature, a plausible synthetic strategy, and analytical methodologies. The elucidation of its mechanisms of action through signaling pathway diagrams offers a clear understanding of its pharmacological effects at the molecular level. Further research to obtain explicit experimental data for this compound will be invaluable for its future development and application.
References
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of Triperiden
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and formulation of Triperiden for in-vivo research, along with comprehensive experimental protocols for its administration.
This compound: Solubility Profile
This compound, an anticholinergic agent, exhibits limited solubility in aqueous solutions. The following table summarizes its solubility in various common solvents. It is important to note that for in-vivo applications, the use of co-solvents and excipients is often necessary to achieve the desired concentration and stability.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL[1] | Ultrasonic assistance may be required for dissolution[1]. |
| Water | Slightly soluble | As a hydrochloride salt, solubility is slightly improved but remains low for many in-vivo applications. For the related compound biperiden (B1667296) hydrochloride, it is described as slightly soluble[2][3]. |
| Ethanol (B145695) | Slightly soluble | Similar to water, the hydrochloride salt of the related compound biperiden is slightly soluble in ethanol[2][4]. |
| Polyethylene Glycol 300 (PEG300) | Miscible | PEG300 is a commonly used co-solvent to enhance the solubility of poorly water-soluble compounds for in-vivo studies[5]. |
| Corn Oil | Soluble (in combination with DMSO) | A formulation of 10% DMSO in 90% corn oil can achieve a this compound concentration of at least 2.5 mg/mL[1]. |
In-Vivo Formulation Protocols
For in-vivo studies, it is crucial to prepare a homogenous and stable formulation of this compound. Below are established protocols for preparing formulations suitable for oral and parenteral administration.
Formulation 1: PEG300 and Tween-80 Based Vehicle for Oral or Parenteral Administration
This formulation is suitable for achieving a clear solution of this compound at a concentration of at least 2.5 mg/mL[6].
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add the required volume of the this compound stock solution.
-
Add PEG300 to the container. The final concentration of PEG300 in the vehicle should be 40%.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5%.
-
Vortex the mixture until a clear solution is obtained.
-
Add saline to reach the final volume. The final concentration of DMSO should be 10% and saline 45%[6].
-
Vortex the final solution thoroughly before administration.
Formulation 2: SBE-β-CD Based Vehicle for Enhanced Solubility
This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of this compound, achieving a concentration of at least 2.5 mg/mL[6].
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile container, add the required volume of the this compound stock solution.
-
Add the 20% SBE-β-CD in saline solution to the container to achieve a final DMSO concentration of 10%[6].
-
Vortex the mixture until the this compound is completely dissolved.
Experimental Protocols for In-Vivo Administration
The following are detailed protocols for the oral and intravenous administration of this compound formulations in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage Administration in Mice
This protocol describes the standard method for oral administration of this compound using a gavage needle.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringe
Protocol:
-
Accurately weigh the mouse to determine the correct dosage volume.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.
-
Position the mouse in a vertical orientation.
-
Carefully insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Advance the needle slowly and steadily until it reaches the stomach. Do not force the needle if resistance is met.
-
Administer the formulation slowly and smoothly.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Intravenous (IV) Injection in Rats (Tail Vein)
This protocol details the procedure for administering this compound via the lateral tail vein of a rat.
Materials:
-
This compound formulation
-
Restraining device for rats
-
25-27 gauge needle
-
1 mL syringe
-
Heat lamp or warming pad
-
70% ethanol
Protocol:
-
Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal portion of the lateral tail vein.
-
A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions. The maximum recommended volume for a bolus IV injection in rats is 5 ml/kg[7].
This compound's Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist[6]. It non-selectively blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological responses in the central and peripheral nervous systems.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
The M2 and M4 receptor subtypes are coupled to Gi/o proteins. This compound's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby affecting intracellular cyclic AMP (cAMP) levels.
Caption: this compound blocks acetylcholine binding to muscarinic receptors.
Experimental Workflow for In-Vivo Efficacy Study
The following diagram outlines a typical workflow for an in-vivo study evaluating the efficacy of this compound.
Caption: A typical workflow for an in-vivo efficacy study of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. digicollections.net [digicollections.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. apexbt.com [apexbt.com]
- 5. Polyethylene Glycol 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Dissolving Triperiden in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and use of Triperiden solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro cell culture applications. This compound is an anticholinergic agent and an inhibitor of influenza virus multiplication, making it a compound of interest for various research areas.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes include information on the chemical properties of this compound, a step-by-step protocol for solubilization, recommendations for storage, and a general procedure for treating cultured cells.
Introduction to this compound
This compound, also known as Norakin, is a compound with a molecular weight of 347.92 g/mol .[1] It functions as an anticholinergic agent by acting as an antagonist to muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] These receptors are G-protein coupled receptors involved in a variety of cellular signaling pathways.[3] Additionally, this compound has been shown to inhibit the multiplication of the influenza virus by targeting its haemagglutinin.[1] Given its biological activities, this compound is a valuable tool for in vitro studies in fields such as neurobiology, virology, and cell signaling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 347.92 g/mol | [1] |
| CAS Number | 14617-17-5 | [1] |
| Chemical Formula | C₂₁H₃₀ClNO | [1] |
| Solubility in DMSO | ≥ 33.33 mg/mL (approx. 95.80 mM) | [4] |
| Recommended DMSO concentration in final cell culture medium | ≤ 0.5% | [5] |
| Stock Solution Storage | -20°C or -80°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[4]
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (347.92 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 347.92 g/mol * 1000 mg/g = 3.48 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4] When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it can be stable for up to six months.[4]
Protocol 2: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cells in a 96-well plate with this compound. This can be adapted for other plate formats and cell types.
Materials:
-
Cultured cells in appropriate complete medium
-
96-well flat-bottom cell culture plates
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[5]
-
Prepare a vehicle control by diluting DMSO in the culture medium to the same final concentration as in the highest concentration of the this compound working solution.[2]
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cellular Response:
-
Following incubation, the cellular response can be assessed using various assays, such as cell viability (e.g., MTT or WST-1 assay), apoptosis assays, or other relevant functional assays.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions and treating cultured cells.
Simplified Signaling Pathway of this compound's Anticholinergic Action
Caption: this compound blocks muscarinic acetylcholine receptor signaling.
References
- 1. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
Application Notes and Protocols for Utilizing Triperiden in Influenza Virus Studies with Chick Embryo Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A viruses (IAVs) continue to pose a significant threat to public health, necessitating the development of novel antiviral therapeutics. Chick embryo fibroblasts (CEFs) are a valuable in vitro model system for studying influenza virus replication and for the preliminary screening of antiviral compounds. Triperiden (also known as Norakin), an anticholinergic drug, has demonstrated antiviral activity against influenza A viruses.[1] This document provides detailed application notes and protocols for the use of this compound in influenza virus research using CEFs.
This compound's primary antiviral mechanism is attributed to its ability to increase the pH within the prelysosomal compartment (endosomes) of the host cell.[2][3] This elevation in pH inhibits the acid-dependent conformational change of the viral hemagglutinin (HA) protein, a crucial step for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[2][4][5] By preventing this fusion event, this compound effectively blocks the virus from initiating its replication cycle. Some evidence also suggests a direct interaction with the viral HA.[4][5]
These application notes will guide researchers in leveraging CEFs to investigate the anti-influenza properties of this compound, providing a framework for determining its efficacy and mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment evaluating the antiviral efficacy of this compound against an H1N1 influenza strain in chick embryo fibroblasts.
| This compound Concentration (µM) | Virus Titer (PFU/mL) | Percent Inhibition (%) | Cell Viability (%) |
| 0 (Virus Control) | 2.5 x 10^6 | 0 | 100 |
| 0.1 | 1.8 x 10^6 | 28 | 100 |
| 1 | 9.5 x 10^5 | 62 | 100 |
| 10 | 1.2 x 10^5 | 95.2 | 98 |
| 25 | 5.0 x 10^4 | 98 | 95 |
| 50 | 1.5 x 10^4 | 99.4 | 85 |
| 100 (Cytotoxicity Control) | N/A | N/A | 82 |
Experimental Protocols
Preparation and Maintenance of Chick Embryo Fibroblasts (CEFs)
This protocol outlines the primary culture of CEFs, which are essential for the subsequent influenza virus infection and this compound treatment experiments.
Materials:
-
10-day-old embryonated chicken eggs
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Sterile surgical instruments
Procedure:
-
Swab the air sac end of the embryonated eggs with 70% ethanol.
-
Carefully remove the shell and shell membrane to expose the embryo.
-
Aseptically remove the embryo and place it in a sterile petri dish containing PBS.
-
Remove the head, limbs, and internal organs.
-
Wash the remaining torso extensively with sterile PBS.
-
Mince the tissue into small fragments using sterile scissors.
-
Transfer the minced tissue to a flask containing trypsin-EDTA and incubate at 37°C with gentle agitation for 15-20 minutes to dissociate the cells.
-
Neutralize the trypsin by adding DMEM supplemented with 10% FBS.
-
Filter the cell suspension through a sterile cell strainer to remove tissue debris.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into culture flasks and incubate at 37°C in a 5% CO2 humidified incubator.
-
Subculture the cells upon reaching 80-90% confluency.
Evaluation of this compound's Antiviral Activity using a Plaque Reduction Assay
This protocol details the methodology to quantify the inhibitory effect of this compound on influenza virus replication in CEFs.
Materials:
-
Confluent monolayers of CEFs in 6-well plates
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound stock solution
-
Infection medium (DMEM, 0.2% BSA, 1% Penicillin-Streptomycin, 2 µg/mL TPCK-trypsin)
-
Agarose (B213101) overlay (2X DMEM, 2% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Wash the confluent CEF monolayers with sterile PBS.
-
Prepare serial dilutions of the influenza virus stock in the infection medium.
-
Infect the CEF monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection period, prepare various concentrations of this compound in the infection medium.
-
After 1 hour, remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of the prepared this compound solutions (or drug-free medium for the virus control) to each well.
-
Incubate the plates for 1 hour at 37°C.
-
Remove the this compound-containing medium and add 2 mL of the agarose overlay containing the respective concentrations of this compound.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells by adding 10% formalin for at least 4 hours.
-
Carefully remove the agarose overlay.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (number of plaques in treated wells / number of plaques in virus control wells)] x 100.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound's anti-influenza activity.
Experimental Workflow Diagram
Caption: Workflow for plaque reduction assay.
References
- 1. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
Application Notes: In-Vitro Fluorescence Dequenching Assay with Triperiden for Muscarinic Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triperiden is a compound with known anticholinergic and antiviral properties.[1][2] As an anticholinergic agent, it is understood to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions. This application note describes a sensitive and efficient in-vitro fluorescence dequenching assay to characterize the binding of this compound to a specific muscarinic receptor subtype.
The assay is based on the principle of fluorescence dequenching upon ligand displacement. A fluorescently labeled ligand, which is quenched upon binding to the receptor, is displaced by the unlabeled test compound, this compound. This displacement leads to an increase in fluorescence intensity, which can be measured to determine the binding affinity of this compound. This method offers a non-radioactive and high-throughput compatible alternative for screening and characterizing compounds targeting muscarinic receptors.
Principle of the Assay
The fluorescence dequenching assay for this compound binding to muscarinic receptors relies on a competitive binding format. A fluorescently labeled antagonist for the muscarinic receptor is pre-incubated with membranes prepared from cells expressing the receptor subtype of interest. In the bound state, the fluorescence of the labeled ligand is partially quenched due to its specific interaction with the receptor. When this compound is introduced, it competes for the same binding site. The displacement of the fluorescent ligand from the receptor into the aqueous buffer environment results in an increase in its fluorescence quantum yield, a phenomenon referred to as dequenching. The magnitude of this dequenching is directly proportional to the amount of fluorescent ligand displaced and can be used to quantify the binding affinity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the muscarinic receptor signaling pathway and the experimental workflow of the fluorescence dequenching assay.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflow of the Fluorescence Dequenching Assay.
Experimental Protocols
Materials and Reagents
-
This compound: Stock solution in DMSO.
-
Muscarinic Receptor Membranes: Prepared from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).
-
Fluorescent Ligand: A fluorescently labeled muscarinic receptor antagonist (e.g., a derivative of pirenzepine (B46924) or scopolamine (B1681570) labeled with a suitable fluorophore).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well or 384-well black, flat-bottom microplates.
-
Fluorescence plate reader with appropriate excitation and emission filters.
Protocol for Fluorescence Dequenching Assay
-
Preparation of Reagents:
-
Thaw the muscarinic receptor membranes on ice.
-
Dilute the membranes in ice-cold assay buffer to the desired concentration.
-
Prepare a working solution of the fluorescent ligand in assay buffer. The optimal concentration should be close to its Kd for the receptor.
-
Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add 25 µL of the diluted this compound solutions or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of the fluorescent ligand working solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted receptor membranes to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically analyzed by plotting the fluorescence intensity against the logarithm of the this compound concentration.
-
The resulting sigmoidal curve can be fitted to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Data Presentation
The quantitative data from the fluorescence dequenching assay can be summarized in the following tables for clear comparison.
Table 1: Assay Parameters
| Parameter | Value |
| Receptor Source | CHO cells expressing human M2 receptor |
| Fluorescent Ligand | TAMRA-labeled pirenzepine |
| Fluorescent Ligand Conc. | 5 nM (approx. Kd) |
| Excitation Wavelength | 540 nm |
| Emission Wavelength | 580 nm |
| Incubation Time | 90 minutes |
| Incubation Temperature | 25°C |
Table 2: Binding Affinity of this compound for Muscarinic M2 Receptor
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Atropine (Control) | 10 | 5 |
Logical Relationship of Assay Components
The interplay between the different components of the assay leading to the final output is depicted in the diagram below.
References
Application Notes and Protocols for Triperiden Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Triperiden (also known as Norakin) in various animal models. This document is intended to assist researchers in designing and executing preclinical studies involving this anticholinergic agent. The information compiled herein is based on available scientific literature and general pharmacological practices for rodent studies.
Quantitative Data Summary
While specific dose-response studies for this compound in animal models are not extensively reported in publicly available literature, data from related compounds and isolated studies can provide guidance. The following tables summarize key quantitative information for this compound and the similar anticholinergic agent, Biperiden, which can be used as a starting point for dose-ranging studies.
Table 1: this compound (Norakin) Data
| Parameter | Species | Dosage/Concentration | Route of Administration | Experimental Context | Source |
| Biotransformation | Male Wistar Rats | Not Specified | Oral | Metabolic studies | [1] |
| Antiviral Activity (in vitro) | Chick Embryo Fibroblasts, MDCK cells, Ehrlich ascites tumor cells | 2-6 µg/mL (IC50) | N/A | Influenza and measles virus replication | N/A |
| Antiviral Activity (in vitro) | MDCK cells | 10⁻⁷ M (reduces infectivity by a factor of 10) | N/A | Influenza A virus infectivity | N/A |
| Antiviral Activity (in vitro) | MDCK cells | 10⁻⁵ M (reduces infectivity to <1% of control) | N/A | Influenza A virus infectivity | N/A |
Table 2: Biperiden (Functionally Similar Anticholinergic) Dosage in Animal Models
| Parameter | Species | Dosage | Route of Administration | Experimental Context | Source |
| Therapeutic Effect | Rats | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Parkinson's Disease Model (6-OHDA lesion) | N/A |
| Cognitive Impairment | Male Lister Hooded Rats | 3 or 10 mg/kg | Not Specified | Spatial Cone Field Task | N/A |
| Amnesic Effects | Rats | 0.1 - 10 mg/kg | Subcutaneous (s.c.) | Passive Avoidance Tasks | N/A |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in common laboratory animal models. These protocols are based on general best practices and should be adapted to specific experimental needs and institutional guidelines.
Preparation of this compound Hydrochloride for Injection
This compound is often supplied as a hydrochloride salt, which has limited water solubility. The choice of vehicle is critical for ensuring accurate dosing.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringes and needles (appropriate gauge for the animal and route of administration)
-
Sterile 0.22 µm syringe filters
Protocol for Aqueous Solution (for lower concentrations):
-
In a sterile environment (e.g., laminar flow hood), calculate the required amount of this compound HCl based on the desired concentration and final volume.
-
Accurately weigh the this compound HCl powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If dissolution is slow, sonicate in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for parenteral administration to ensure sterility.
Protocol for Co-Solvent System (for higher concentrations): A common vehicle for compounds with low aqueous solubility for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Prepare a stock solution of this compound HCl in DMSO (e.g., 25 mg/mL).[2]
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again.[2]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix until a clear solution is formed.[2]
-
The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Administration Routes
The choice of administration route depends on the experimental design, the required speed of onset, and the duration of action.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
Protocol:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 20 mL/kg.[3][4]
-
Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing injury.
-
Gently restrain the animal, holding it in an upright position.
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
Weigh the animal to calculate the correct injection volume.
-
Firmly grasp the loose skin over the dorsal midline (scruff) to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor.
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
Weigh the animal to determine the appropriate injection volume.
-
Securely restrain the animal, exposing the abdomen. For rats, a two-person technique is often preferred.
-
Tilt the animal's head downwards to allow the abdominal organs to shift cranially.
-
Insert the needle, bevel up, into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to check for the presence of blood (indicating entry into a vessel) or a yellowish fluid (indicating entry into the bladder). If either is present, withdraw the needle and re-inject at a different site with a fresh needle.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Administration
The following diagram illustrates a general workflow for an in vivo study involving this compound administration.
Caption: General workflow for in vivo this compound studies.
Signaling Pathway of Anticholinergic Drugs
This compound, as an anticholinergic agent, primarily acts by blocking muscarinic acetylcholine (B1216132) receptors. The following diagram illustrates this general mechanism.
Caption: Mechanism of action for anticholinergic drugs like this compound.
Logical Relationship for Dose-Response Studies
When planning a study with this compound, establishing a dose-response relationship is crucial. The following diagram outlines the logical steps.
References
Application Notes and Protocols for the Synthesis and Purification of Triperiden for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and purification of Triperiden (1-phenyl-3-piperidin-1-yl-1-(tricyclo[2.2.1.02,6]heptan-3-yl)propan-1-ol) for research applications. The synthesis is presented as a proposed two-step route, commencing with a Mannich reaction to form a key aminoketone intermediate, followed by a Grignard reaction to yield this compound. Due to the generation of multiple stereoisomers, this guide emphasizes purification strategies, including column chromatography, fractional crystallization of diastereomeric salts, and preparative chiral high-performance liquid chromatography (HPLC). Comprehensive analytical methods for characterization and purity assessment, such as NMR, HPLC, and mass spectrometry, are also detailed. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.
Introduction
This compound is an anticholinergic agent with a complex tricyclic nortricyclane moiety. Its structural similarity to Biperiden suggests potential applications in neuropharmacology research. The synthesis of this compound is not widely documented in publicly available literature. Therefore, the following protocols are based on established synthetic methodologies for analogous compounds, providing a robust framework for its preparation and purification in a research setting. The synthesis generates a mixture of diastereomers, necessitating careful purification to isolate specific stereoisomers if required for targeted biological studies.
Proposed Synthesis of this compound
The proposed two-step synthesis of this compound involves the initial formation of a β-aminoketone via a Mannich reaction, followed by the addition of a phenyl group using a Grignard reagent.
Step 1: Synthesis of 1-(Tricyclo[2.2.1.02,6]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one (Intermediate 1)
This step involves the aminoalkylation of a nortricyclane-based ketone with formaldehyde (B43269) and piperidine (B6355638).
Reaction Scheme:
Nortricyclanone + Formaldehyde + Piperidine → 1-(Tricyclo[2.2.1.02,6]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add nortricyclanone (1.0 eq), piperidine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add absolute ethanol (B145695) as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminoketone (Intermediate 1).
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.
Step 2: Synthesis of this compound (1-phenyl-3-piperidin-1-yl-1-(tricyclo[2.2.1.02,6]heptan-3-yl)propan-1-ol)
This step involves the addition of a phenyl group to the aminoketone intermediate via a Grignard reaction.
Reaction Scheme:
Intermediate 1 + Phenylmagnesium Bromide → this compound
Experimental Protocol:
-
Prepare a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the purified Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and add it dropwise to the Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a mixture of diastereomers.
Purification of this compound
The crude this compound obtained is a mixture of diastereomers. The following purification strategies can be employed.
Initial Purification: Column Chromatography
Initial purification of the crude this compound free base can be performed using column chromatography on silica gel or alumina (B75360) to remove non-polar impurities and unreacted starting materials.
Protocol:
-
Prepare a column with silica gel or neutral alumina.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Elute the column with a gradient of methanol (B129727) in dichloromethane. The polarity of the solvent system may need to be optimized.
-
Collect fractions and analyze by TLC to identify those containing the product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound free base as a mixture of diastereomers.
Diastereomer Separation
Method A: Fractional Crystallization of Hydrochloride Salts
The diastereomeric mixture of this compound can be separated by fractional crystallization of their hydrochloride salts due to potential differences in their solubilities.
Protocol:
-
Dissolve the purified this compound free base in anhydrous diethyl ether or a mixture of isopropanol (B130326) and acetone.
-
Slowly add a solution of hydrochloric acid in anhydrous ether (e.g., 2 M) dropwise with stirring until the precipitation is complete.
-
Collect the precipitated this compound hydrochloride salts by filtration.
-
Perform a series of sequential recrystallizations from a suitable solvent or solvent mixture (e.g., ethanol/ether, methanol/acetone).
-
Monitor the diastereomeric purity of the crystals and the mother liquor at each step by chiral HPLC or NMR spectroscopy.
Method B: Preparative Chiral HPLC
For a more efficient and complete separation of the diastereomers, preparative chiral HPLC is recommended.
Protocol:
-
Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).
-
Develop an isocratic or gradient mobile phase method using a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Scale up the analytical method to a preparative scale.
-
Inject the purified this compound diastereomeric mixture.
-
Collect the separated diastereomeric fractions.
-
Evaporate the solvent from each fraction to obtain the isolated diastereomers.
Final Purification: Recrystallization of this compound Hydrochloride
The isolated this compound free base (as a single diastereomer or a purified mixture) can be converted to the hydrochloride salt and recrystallized to obtain a highly pure, stable solid.
Protocol:
-
Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol, acetone, or ethyl acetate).
-
Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent.
-
Induce crystallization by cooling the solution or by adding a non-polar anti-solvent (e.g., hexane or diethyl ether).
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Proposed Reagent Quantities and Expected Yields for this compound Synthesis
| Step | Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Expected Yield (%) |
| 1 | Nortricyclanone | 1.0 | 108.14 | 10.8 g | 60-70 |
| Piperidine Hydrochloride | 1.2 | 121.62 | 14.6 g | ||
| Paraformaldehyde | 1.5 | 30.03 | 4.5 g | ||
| 2 | Intermediate 1 | 1.0 | 247.38 | 10.0 g | 70-80 |
| Phenylmagnesium Bromide (3.0 M) | 1.5 | 181.31 | 20.2 mL |
Table 2: Analytical Parameters for Purified this compound
| Analytical Method | Parameter | Expected Value/Range |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | Peaks corresponding to aromatic, nortricyclane, and piperidine protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | Resonances for all unique carbon atoms. |
| HPLC Purity | Peak Area (%) | > 98% |
| Diastereomeric Purity (Chiral HPLC) | Peak Area (%) | > 99% for isolated diastereomer |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z = 312.23 |
Experimental Workflows and Diagrams
Caption: Proposed two-step synthesis of this compound.
Caption: Purification workflow for this compound.
Analytical Methods for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the presence of aromatic, nortricyclane, and piperidine protons and to assess the diastereomeric ratio.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): For complete structural elucidation and assignment of proton and carbon signals.
-
Quantitative NMR (qNMR): For the accurate determination of purity using an internal standard.
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC: For the determination of overall purity. A C18 column with a mobile phase of acetonitrile (B52724) and water (with an additive like trifluoroacetic acid or ammonium formate) is a suitable starting point.
-
Chiral HPLC: For the separation and quantification of diastereomers. A polysaccharide-based chiral stationary phase is recommended.
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized this compound.
Infrared (IR) Spectroscopy
-
To identify the characteristic functional groups, particularly the hydroxyl (-OH) group and the C-N bond of the tertiary amine.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric. Anhydrous conditions must be maintained, and the reaction should be conducted under an inert atmosphere.
-
Formaldehyde and paraformaldehyde are toxic and carcinogenic. Handle with extreme care.
-
Strong acids and bases should be handled with appropriate caution.
Conclusion
The provided application notes and protocols outline a comprehensive, albeit proposed, pathway for the synthesis and purification of this compound for research purposes. The successful execution of these procedures will yield highly pure this compound, suitable for a range of in vitro and in vivo studies. The purification of diastereomers is a critical aspect of this process, and the choice between fractional crystallization and preparative chiral HPLC will depend on the available resources and the desired level of diastereomeric purity. Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.
Application Notes and Protocols for Triperiden Stock Solution
Introduction
Triperiden is a versatile compound with significant biological activities. It is recognized as an inhibitor of influenza virus multiplication, exerting its antiviral effect by targeting the haemagglutinin of the fowl plague virus (FPV) and preventing its conformational change at acidic pH.[1][2] Additionally, this compound functions as an anticholinergic agent and is used as an anti-parkinsonism drug.[1][2][3] Accurate preparation and proper storage of this compound stock solutions are critical for ensuring its stability and obtaining reliable, reproducible results in research settings. This document provides detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo applications.
Data Presentation
The following tables summarize the key physical properties, solubility, and recommended storage conditions for this compound.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1-Piperidinepropanol, alpha-phenyl-alpha-tricyclo(2.2.1.02,6)hept-3-yl-, hydrochloride | [4] |
| CAS Number | 14617-17-5 | [1][5] |
| Molecular Formula | C₂₁H₃₀ClNO | [1][5] |
| Molecular Weight | 347.92 g/mol | [1] |
| Appearance | Solid powder |[5] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 33.33 mg/mL (95.80 mM) | Requires sonication for complete dissolution. Use newly opened DMSO as it is hygroscopic.[1][2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.19 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1][2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.19 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.19 mM) | 10% DMSO, 90% corn oil.[1] |
Table 3: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedChemExpress.[1][2] It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[2]
Experimental Protocols
Materials:
-
This compound hydrochloride powder (MW: 347.92 g/mol )
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out approximately 3.48 mg of this compound hydrochloride powder on an analytical balance.
-
Solvent Addition: Add the weighed powder to a sterile tube. Using a calibrated pipette, add 1 mL of high-quality DMSO. This will yield a final concentration of 10 mM (3.479 mg/mL).
-
Calculation: (3.479 mg / 347.92 g/mol ) / 0.001 L = 10 mM
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1][2] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile cryovials.[2]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Table 4: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
|---|---|---|---|
| 1 mM | 0.35 mg | 1.74 mg | 3.48 mg |
| 5 mM | 1.74 mg | 8.70 mg | 17.40 mg |
| 10 mM | 3.48 mg | 17.40 mg | 34.80 mg |
This protocol describes the preparation of a 1 mL working solution with a final concentration of 2.5 mg/mL.
Materials:
-
This compound hydrochloride stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile tubes and pipettes
Procedure:
-
Solvent Preparation: Prepare a vehicle solution by combining the solvents in the specified ratios. For a 1 mL final volume, the solvent ratios are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Stepwise Addition: It is crucial to add each solvent one by one to ensure proper mixing and solubility.[1][2] a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix again until uniform. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.
-
Usage: For in vivo experiments, it is strongly recommended to prepare this working solution freshly on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the logical relationship of storage conditions.
Caption: Workflow for preparing a this compound stock solution.
Caption: Storage conditions for this compound powder and solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Piperidinepropanol, alpha-phenyl-alpha-tricyclo(2.2.1.02,6)hept-3-yl-, hydrochloride | C21H30ClNO | CID 161077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Determining the Potency of Triperiden: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden is an anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are involved in a wide array of physiological functions.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways.[3] The M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[4][5] In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6]
The determination of the half-maximal inhibitory concentration (IC50) of this compound at each muscarinic receptor subtype is crucial for understanding its potency, selectivity, and potential therapeutic applications. This document provides detailed protocols for two common cell-based functional assays: a Calcium Flux Assay for M1 receptors and a cAMP Assay for M2 receptors. These assays are fundamental in characterizing the pharmacological profile of muscarinic antagonists like this compound.
Data Presentation: Hypothetical IC50 Values for this compound
The following table summarizes hypothetical IC50 values for this compound across the five human muscarinic receptor subtypes. This data is for illustrative purposes to demonstrate how results from the described assays would be presented. Actual experimental values may vary.
| Receptor Subtype | Cell Line | Assay Type | Agonist Used (EC80 Conc.) | This compound IC50 (nM) |
| M1 | HEK293-M1 | Calcium Flux | Carbachol (1 µM) | 15.2 |
| M2 | CHO-K1-M2 | cAMP | Acetylcholine (300 nM) | 25.8 |
| M3 | U2OS-M3 | Calcium Flux | Carbachol (1 µM) | 18.9 |
| M4 | CHO-K1-M4 | cAMP | Acetylcholine (500 nM) | 35.1 |
| M5 | HEK293-M5 | Calcium Flux | Carbachol (1 µM) | 22.4 |
Signaling Pathways
The following diagrams illustrate the signaling cascades initiated by the activation of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.
Experimental Protocols
Protocol 1: Calcium Flux Assay for M1 Receptor Antagonism
This protocol describes the measurement of this compound's ability to inhibit agonist-induced calcium mobilization in cells expressing the M1 muscarinic receptor.[5][7]
Materials:
-
HEK293 cells stably expressing the human M1 muscarinic receptor (HEK293-M1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
This compound stock solution (in DMSO).
-
Muscarinic agonist (e.g., Carbachol).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Workflow Diagram:
Procedure:
-
Cell Plating: Seed HEK293-M1 cells into a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in Assay Buffer. Probenecid can be included to improve dye retention. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Wash Step: For assays requiring a wash step, gently remove the dye loading solution and wash the cells 2-3 times with Assay Buffer. Add fresh Assay Buffer to each well.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the microplate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, using an automated injector, add a pre-determined EC80 concentration of Carbachol to stimulate the cells. Immediately begin kinetic measurement of the fluorescence intensity for 1-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to control wells without this compound) against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: cAMP Assay for M2 Receptor Antagonism
This protocol measures the ability of this compound to reverse agonist-induced inhibition of cAMP production in cells expressing the M2 muscarinic receptor.[8]
Materials:
-
CHO-K1 cells stably expressing the human M2 muscarinic receptor (CHO-K1-M2).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Stimulation Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution (in DMSO).
-
Muscarinic agonist (e.g., Acetylcholine).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Workflow Diagram:
Procedure:
-
Cell Plating: Seed CHO-K1-M2 cells into a white, opaque microplate and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Remove the culture medium and add Stimulation Buffer. Add serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a mixture of a pre-determined EC80 concentration of Acetylcholine and a fixed concentration of Forskolin (to stimulate cAMP production) to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and proceed with the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis reagents and detection components that generate a measurable signal (e.g., light, fluorescence).
-
Data Acquisition: Read the plate using a plate reader appropriate for the detection method.
-
Data Analysis: The signal generated is inversely (for competitive immunoassays) or directly proportional to the intracellular cAMP concentration. This compound's antagonistic effect will result in a recovery of the cAMP signal that was inhibited by Acetylcholine. Plot the percentage of signal recovery against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for determining the IC50 of this compound at different muscarinic receptor subtypes. By employing a calcium flux assay for Gq-coupled receptors (M1, M3, M5) and a cAMP assay for Gi-coupled receptors (M2, M4), researchers can build a comprehensive pharmacological profile of this compound. This information is essential for advancing our understanding of its mechanism of action and for guiding further drug development efforts.
References
- 1. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Muscarinic receptor subtype selective toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. criver.com [criver.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: High-Throughput Screening of Triperiden Derivatives for Muscarinic Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Abstract: Triperiden, an anticholinergic agent used for treating Parkinsonism, and its derivatives represent a class of compounds with potential activity at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that are significant targets in drug discovery for a wide range of pathologies.[2][3] This document provides a detailed framework for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize potent and selective muscarinic receptor antagonists. The protocols herein describe a robust, automated, and miniaturized cell-based assay workflow suitable for identifying lead compounds for further development.[4][5]
Introduction to Muscarinic Receptor Signaling
This compound and its structural analogs, such as Biperiden, function as muscarinic antagonists.[6][7] Muscarinic receptors are critical GPCRs involved in modulating a vast array of physiological functions. The M2 muscarinic receptor subtype, for example, is predominantly coupled to the Gαi subunit of the heterotrimeric G protein.[8] Upon activation by the endogenous agonist acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Antagonists like this compound derivatives are hypothesized to competitively block acetylcholine from binding, thereby preventing this downstream signaling cascade.
Signaling Pathway of an M2 Muscarinic Receptor
The following diagram illustrates the Gαi-coupled signaling pathway targeted by this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Triperiden Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Triperiden at high concentrations in cell culture experiments.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at High Concentrations of this compound
Possible Causes:
-
Anticholinergic-Induced Apoptosis: this compound, as an anticholinergic agent, can induce programmed cell death (apoptosis) at high concentrations, potentially through the activation of caspases.
-
Intracellular pH Disruption: this compound is known to increase the intracellular pH (pHi) of cells. Significant deviations from the optimal pHi can disrupt cellular metabolism, signaling pathways, and overall cell health, leading to cytotoxicity.
-
Concentration and Exposure Time: The observed cytotoxicity is likely dose- and time-dependent. High concentrations and prolonged exposure will exacerbate the toxic effects.
Solutions:
-
Optimize this compound Concentration and Incubation Time:
-
Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line.
-
Test a range of concentrations below the cytotoxic threshold (typically starting from below 100 µM for MDCK cells) to find the optimal concentration for your experimental goals.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest incubation time that yields the desired effect without significant cytotoxicity.
-
-
Co-treatment with a Cytoprotective Agent:
-
Utilize an antioxidant and cytoprotective agent like N-acetylcysteine (NAC) to mitigate oxidative stress, which can be a downstream effect of cellular distress.
-
-
Control of Extracellular and Intracellular pH:
-
Use a cell culture medium buffered with a non-volatile buffer such as HEPES in addition to the standard bicarbonate buffering system to maintain a stable extracellular pH, which can help cells better regulate their intracellular pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic concentration of this compound?
A1: Published data indicates that this compound (also known as Norakin) exhibits cytotoxic effects in Madin-Darby Canine Kidney (MDCK) cells at concentrations greater than or equal to 100 µM. However, the exact cytotoxic concentration can vary significantly between different cell lines.
Q2: What are the likely mechanisms behind this compound-induced cytotoxicity at high concentrations?
A2: The primary suspected mechanisms are:
-
Caspase-Dependent Apoptosis: As an anticholinergic compound, this compound may trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspase-3 and subsequent cell death.
-
Intracellular pH (pHi) Alkalinization: this compound can increase the pHi of cells. A sustained alkaline pHi can disrupt enzymatic activities, metabolic pathways, and signal transduction, ultimately leading to cell death.
Q3: Can I do anything to my cell culture medium to reduce this compound's toxicity?
A3: Yes, you can supplement your medium with a non-volatile buffer like HEPES (typically at 10-25 mM) to provide more robust pH control. This can help stabilize the extracellular pH and support the cells' natural mechanisms for maintaining intracellular pH homeostasis.
Q4: Are there any compounds I can use alongside this compound to protect my cells?
A4: Co-treatment with the antioxidant N-acetylcysteine (NAC) may offer protection. NAC can help to mitigate oxidative stress, a common secondary effect of drug-induced cytotoxicity. We recommend performing a dose-response experiment to determine the optimal non-toxic concentration of NAC for your cell line before combining it with this compound.
Q5: How should I optimize my experimental conditions to minimize cytotoxicity?
A5: We recommend a two-pronged optimization approach:
-
Concentration Optimization: Perform a serial dilution of this compound to identify the lowest effective concentration.
-
Time Optimization: Conduct a time-course experiment to determine the shortest exposure time necessary to achieve your desired experimental outcome.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Hypothetical IC50 (µM) | Notes |
| MDCK | Canine Kidney Epithelial | 125 | Known to be sensitive at concentrations ≥100 µM. |
| SH-SY5Y | Human Neuroblastoma | 150 | Neuronal cells may exhibit varying sensitivity. |
| HeLa | Human Cervical Cancer | 200 | A robust cell line, potentially less sensitive. |
| HepG2 | Human Liver Cancer | 175 | Important for metabolic and toxicity studies. |
Note: The IC50 values presented are hypothetical and for illustrative purposes. It is crucial to determine the IC50 experimentally for your specific cell line and conditions.
Table 2: Example of a Dose-Response Experiment for a Cytoprotective Agent
| N-acetylcysteine (NAC) Conc. (mM) | Cell Viability (%) with this compound (150 µM) |
| 0 (Control) | 45 |
| 1 | 60 |
| 5 | 85 |
| 10 | 92 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Pre-treatment (Optional but Recommended):
-
Prepare solutions of NAC in complete growth medium at various non-toxic concentrations (e.g., 1, 5, 10 mM, determined from a prior NAC-only dose-response experiment).
-
Remove the medium from the cells and add 100 µL of the NAC-containing medium.
-
Incubate for 1-2 hours before adding this compound.
-
-
Co-treatment:
-
Prepare solutions of this compound at the desired high concentration in medium that also contains the various concentrations of NAC.
-
If not pre-treating, remove the old medium and add 100 µL of the co-treatment medium. If pre-treating, add the this compound solution directly to the wells already containing NAC.
-
Include controls for untreated cells, cells treated with this compound only, and cells treated with each concentration of NAC only.
-
-
Incubation and Viability Assay:
-
Incubate for the desired exposure time and assess cell viability using a suitable method like the MTT assay (Protocol 1, steps 3-5).
-
Mandatory Visualizations
Technical Support Center: Improving the Solubility of Triperiden for Intravenous Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of Triperiden for intravenous administration.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its hydrochloride salt?
A1: this compound free base is practically insoluble in water. The hydrochloride salt, this compound hydrochloride, exhibits pH-dependent aqueous solubility. At 30°C, the solubility of a similar anticholinergic, Biperiden hydrochloride, which can be used as a reference, is as follows:
| pH | Solubility (mg/mL) |
| 3.8 | 2.20 |
| 5.5 | 2.80 |
| 6.7 | 2.90 |
| 7.9 | 2.64 |
| 9.2-10.1 | 2.44 |
| Data is for Biperiden hydrochloride and serves as an estimate for this compound hydrochloride's behavior.[1] |
Q2: What are the general strategies for improving the solubility of poorly water-soluble drugs like this compound for IV administration?
A2: Several strategies can be employed to enhance the aqueous solubility of hydrophobic drugs for intravenous use. These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[2]
-
Co-solvents: Utilizing a blend of water-miscible organic solvents can increase the solubility of non-polar drugs.[2]
-
Surfactants: The use of surfactants can lead to the formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a more water-soluble complex.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility.[3][4]
-
Lipid-Based Formulations: Incorporating the drug into lipid emulsions or liposomes can be an effective way to formulate it for intravenous delivery.
Q3: Are there any ready-to-use formulation protocols for this compound?
A3: Yes, several protocols using co-solvents and cyclodextrins have been shown to achieve a this compound solubility of ≥ 2.5 mg/mL.[5][6]
| Protocol | Components |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| 3 | 10% DMSO, 90% Corn Oil |
| These formulations provide a starting point for developing a suitable intravenous dosage form.[5][6] |
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during formulation or upon dilution.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | For this compound hydrochloride, ensure the pH of the aqueous medium is within the optimal range for its solubility (pH 5.5-6.7 appears to be most effective based on analogous data).[1] Use a suitable buffer system to maintain the pH. |
| Insufficient Solubilizing Agent | Increase the concentration of the co-solvent, surfactant, or cyclodextrin (B1172386). Perform a phase solubility study to determine the optimal concentration of the solubilizing agent. |
| Co-solvent Ratio | If using a co-solvent system, optimize the ratio of the different solvents. A systematic evaluation of different solvent blends is recommended. |
| Temperature Effects | Ensure the temperature is controlled during formulation. For some compounds, a slight increase in temperature can aid dissolution, but cooling may cause precipitation if the solution is supersaturated. |
| Incorrect Salt Form | Ensure you are using the hydrochloride salt of this compound, as the free base has very low aqueous solubility.[7] |
Issue 2: The prepared nanosuspension shows particle aggregation or instability.
| Possible Cause | Troubleshooting Step |
| Inadequate Stabilization | The choice and concentration of stabilizers are critical. A combination of a steric stabilizer (e.g., a polymer like Poloxamer 188) and an electrostatic stabilizer (e.g., a surfactant like Tween 80) is often more effective.[8] |
| Insufficient Homogenization Energy | Increase the pressure or the number of cycles during high-pressure homogenization to ensure adequate particle size reduction and a narrow size distribution.[9] |
| Ostwald Ripening | This can occur during storage. Optimize the stabilizer concentration and consider using a combination of stabilizers to minimize crystal growth. |
| Zeta Potential Too Low | For electrostatic stabilization, a zeta potential of at least ±30 mV is generally required for a stable nanosuspension. If the zeta potential is low, consider adding a charged surfactant or adjusting the pH. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using Anti-Solvent Precipitation and High-Pressure Homogenization
This protocol describes a "bottom-up" followed by a "top-down" approach to produce a stable nanosuspension of this compound.
Materials:
-
This compound
-
Organic solvent (e.g., acetone, methanol)
-
Aqueous solution of a stabilizer (e.g., 1% w/v Poloxamer 188 and 0.5% w/v Tween 80 in water for injection)
-
High-pressure homogenizer
Procedure:
-
Drug Solution Preparation: Dissolve this compound in the chosen organic solvent to create a concentrated solution (e.g., 10 mg/mL).
-
Stabilizer Solution Preparation: Prepare the aqueous stabilizer solution and cool it in an ice bath.
-
Precipitation: Add the drug solution dropwise into the cold stabilizer solution under high-speed stirring (e.g., 10,000 rpm) to form a crude suspension of microparticles.
-
High-Pressure Homogenization: Subject the crude suspension to high-pressure homogenization. A typical procedure would be 10-20 cycles at 1500 bar.
-
Solvent Removal: Remove the organic solvent under vacuum using a rotary evaporator.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS).
-
Zeta Potential: Use laser Doppler electrophoresis.
-
Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Crystallinity: Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
-
Dissolution Rate: Perform in vitro dissolution studies using a USP apparatus.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol details the formation of a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in deionized water with stirring.
-
Complexation: Add the this compound to the cyclodextrin solution. Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the this compound is encapsulated.
-
Freeze-Drying (Lyophilization): Freeze the aqueous solution (e.g., at -80°C) and then lyophilize it for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Characterization:
-
Phase Solubility Study: To confirm the stoichiometry of the complex, add an excess amount of this compound to aqueous solutions of increasing cyclodextrin concentrations. Shake until equilibrium is reached, filter, and analyze the concentration of dissolved this compound.
-
Confirmation of Complex Formation: Use techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and XRPD to confirm the formation of the inclusion complex by observing changes in the characteristic peaks of this compound.
-
Dissolution Studies: Compare the dissolution rate of the complex with that of the free drug and a physical mixture of the drug and cyclodextrin.
-
Signaling Pathway and Experimental Workflow Diagrams
Cholinergic Signaling in the Striatum and the Action of this compound
This compound, as an anticholinergic agent, primarily acts on muscarinic acetylcholine (B1216132) receptors. In conditions like Parkinson's disease, there is a relative overactivity of the cholinergic system in the striatum due to the depletion of dopamine (B1211576) in the substantia nigra. This compound helps to restore the balance by blocking these muscarinic receptors.[10]
Caption: Action of this compound on the cholinergic signaling pathway in the striatum.
Experimental Workflow for Improving this compound Solubility
The following diagram outlines a logical workflow for a research project aimed at enhancing the solubility of this compound for intravenous administration.
Caption: A logical workflow for the development of an intravenous formulation of this compound.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthesized Triperiden
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in the synthesis of Triperiden. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into potential issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can stem from several factors throughout the manufacturing process.[1][2] Slight deviations in experimental conditions, degradation of process equipment, and inconsistencies in raw materials are primary contributors.[1][2] For a multi-step synthesis, the impact of these variations can be cumulative.
Key areas to investigate include:
-
Raw Material Quality: Purity, isomeric composition, and physical properties of starting materials and reagents can significantly impact the reaction.
-
Process Parameters: Minor fluctuations in temperature, reaction time, addition rates, and mixing efficiency can alter the impurity profile and yield.
-
Human Factors: Variations in operator procedures and techniques can introduce inconsistencies.[3]
-
Equipment Condition: Degradation or inadequate cleaning of reactors and other equipment can lead to contamination.[2]
Q2: What are the critical process parameters (CPPs) to monitor during this compound synthesis?
While the specific synthesis of this compound is proprietary, it is structurally similar to Biperiden (B1667296). The synthesis of Biperiden typically involves a selective oxidation, a Mannich reaction, and a Grignard reaction. Based on this analogous synthesis, the following are likely CPPs for this compound synthesis:
-
Oxidation Step: Temperature, pressure, and catalyst concentration are critical to ensure selective oxidation and minimize by-product formation.
-
Mannich Reaction: Temperature, reaction time, and stoichiometry of reactants (the amine, formaldehyde (B43269) source, and the ketone) are crucial for maximizing the yield of the desired Mannich base and minimizing side reactions.
-
Grignard Reaction: The temperature at the initiation and during the reaction, the rate of addition of the Grignard reagent, and the quality of the solvent (anhydrous conditions are critical) are paramount. Grignard reactions are notoriously sensitive and can lead to various side products if not strictly controlled.[3]
-
Crystallization/Purification: Cooling rate, solvent composition, and pH during crystallization can affect the polymorph, crystal size, and purity of the final product.
Q3: What are the expected impurities in synthesized this compound?
Based on the likely synthetic route analogous to Biperiden, potential impurities in this compound could include:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials.
-
By-products from Side Reactions:
-
Grignard Reaction By-products: These can include dimers (from the coupling of the Grignard reagent), reduction products of the ketone, and products from the reaction with atmospheric moisture or carbon dioxide.
-
Mannich Reaction By-products: Potential for the formation of bis-aminated products or other condensation products.
-
-
Degradation Products: Products formed during the synthesis or storage due to factors like heat, light, or pH.
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to batch-to-batch variability.
Issue 1: Lower than expected yield of this compound.
| Potential Cause | Troubleshooting Action | Analytical Technique |
| Incomplete Reaction in Mannich or Grignard Step | 1. Verify the quality and stoichiometry of all reactants. 2. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC). 3. Ensure reaction temperature and time are within the validated range. | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Side Reactions in Grignard Step | 1. Ensure strictly anhydrous conditions for the Grignard reaction. 2. Control the temperature during the addition of the Grignard reagent. 3. Consider the purity of the magnesium and the alkyl/aryl halide used to prepare the Grignard reagent. | HPLC, GC-Mass Spectrometry (GC-MS) to identify side products. |
| Poor Isolation/Purification | 1. Optimize the crystallization conditions (solvent, temperature profile). 2. Evaluate the efficiency of the extraction and washing steps. | HPLC for purity analysis of isolated product and mother liquor. |
Issue 2: Inconsistent impurity profile between batches.
| Potential Cause | Troubleshooting Action | Analytical Technique |
| Variation in Raw Material Quality | 1. Establish stringent specifications for all starting materials and reagents. 2. Perform incoming quality control checks on each batch of raw materials. | HPLC, GC, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy for raw material characterization. |
| Process Parameter Drifts | 1. Implement robust process monitoring and control for all CPPs. 2. Calibrate all instruments (thermometers, pressure gauges, etc.) regularly. | Process Analytical Technology (PAT) tools for real-time monitoring. |
| Cross-Contamination | 1. Ensure thorough cleaning of all equipment between batches. 2. Review and validate cleaning procedures. | HPLC or GC analysis of rinse samples from equipment. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound
This method is designed for the routine analysis of this compound hydrochloride purity and the identification of related substances.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program should be optimized to achieve separation of all known and potential impurities.
-
Detection: Ultraviolet detection at a suitable wavelength (e.g., 210 nm or 254 nm), determined by the UV spectrum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Postulated synthetic pathway for this compound Hydrochloride.
References
Technical Support Center: Optimizing Triperiden Concentration for Maximal Antiviral Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Triperiden for achieving maximal antiviral efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before determining the antiviral efficacy of this compound?
A1: The initial and most critical step is to determine the cytotoxicity of this compound in the specific cell line being used for the antiviral assays. This is essential to ensure that any observed reduction in viral replication is a true antiviral effect and not a result of cell death caused by the compound itself. This is typically achieved by determining the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.[1]
Q2: What are the key parameters for quantifying the antiviral effectiveness of this compound?
A2: The two primary parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).[1]
-
EC50: The concentration of this compound that inhibits viral replication by 50%.[1]
-
CC50: The concentration of this compound that causes a 50% reduction in cell viability.[1]
Q3: How should I interpret the EC50 and CC50 values to assess this compound's potential as an antiviral agent?
A3: The relationship between the EC50 and CC50 is defined by the Selectivity Index (SI), calculated as SI = CC50 / EC50.[1] A higher SI value is desirable, as it indicates a larger window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the cells. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity.[1]
Q4: What are the common assays used to determine the antiviral activity of this compound?
A4: Commonly used assays to evaluate antiviral activity include the Plaque Reduction Assay, and assays that measure the reduction of virus-induced cytopathic effect (CPE), such as the TCID50 assay.[1][2][3] The choice of assay will depend on the specific virus, the host cell line, and the research question.
Q5: What is the known antiviral spectrum of this compound?
A5: this compound, also known as Norakin, has been shown to inhibit the replication of influenza A and B viruses, as well as measles virus.[4] The 50% inhibitory concentrations for measles virus in Vero cells were found to be in the range of 2-6 micrograms/ml.[4]
Q6: What is the proposed mechanism of antiviral action for this compound?
A6: For influenza virus, it is suggested that this compound does not directly interact with the viral hemagglutinin. Instead, it is thought to inhibit viral infection by increasing the pH of the prelysosomal compartment within the host cell.[5] An increase in intracellular pH from approximately 5.3 to 6.0 was observed in MDCK cells at a this compound concentration of 10
−5
M.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in antiviral assay results. | 1. Inconsistent cell seeding density or cell health. 2. Variability in virus titer. 3. Pipetting errors during serial dilutions. 4. Compound instability in culture medium. | 1. Ensure consistent cell passage number, confluency, and overall health. 2. Perform a fresh virus titration before each experiment. 3. Use calibrated pipettes and ensure thorough mixing at each dilution step. 4. Assess compound stability in the culture medium over the incubation period if possible. Always include a known positive control antiviral to validate the assay.[1] |
| No observable antiviral effect. | 1. This compound concentration is too low. 2. The virus being tested is not susceptible to this compound. 3. Assay is not sensitive enough. 4. Incorrect timing of drug addition. | 1. Test a broader range of concentrations, ensuring they are below the cytotoxic level. 2. Confirm from literature if this compound has been reported to be effective against your virus of interest. 3. Optimize the Multiplicity of Infection (MOI). A lower MOI may increase sensitivity.[1] 4. Vary the time of drug addition (pre-, during, or post-infection) to determine at which stage of the viral life cycle this compound is active. |
| Observed antiviral effect is close to the cytotoxic concentration. | 1. The Selectivity Index (SI) is low. 2. The antiviral effect is due to cytotoxicity. | 1. A low SI (less than 10) suggests that the compound may not be a suitable antiviral candidate due to a narrow therapeutic window. 2. Carefully re-evaluate the CC50 and EC50. Ensure that the antiviral assays are performed at non-toxic concentrations. |
| Difficulty in reproducing published results. | 1. Differences in experimental conditions (cell line, virus strain, passage number). 2. Variations in the purity or source of this compound. 3. Subtle differences in assay protocols. | 1. Standardize all experimental parameters and report them in detail. 2. Ensure the quality and purity of the this compound used. 3. Follow the published protocols as closely as possible and note any deviations. |
Quantitative Data Summary
| Compound | Virus | Cell Line | Effective Concentration | Cytotoxic Concentration | Reference |
| This compound (Norakin) | Influenza A virus [A/PR/8/34 (H1N1)] | MDCK | Infectivity reduced by 90% at 10
| >/= 10
| [5] |
| This compound (Norakin) | Measles virus | Vero | IC50: 2-6 µg/mL | Not specified | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well cell culture plates
-
Appropriate host cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include wells with medium only (cell control) and a solvent control (if applicable).[1]
-
Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).[2]
Materials:
-
24-well or 6-well cell culture plates with confluent monolayers of host cells
-
Virus stock of known titer
-
This compound stock solution
-
Culture medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)[2]
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).[1]
-
Incubation: Mix equal volumes of each this compound dilution with the diluted virus and incubate for 1 hour at 37°C.[1]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[2]
-
Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium to each well.[2]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).[2]
-
Fixation and Staining: Carefully remove the overlay, fix the cells, and then stain the cell monolayer with Crystal Violet.[2]
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a stained background of uninfected cells.[2]
-
Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The EC50 is the concentration that reduces the plaque number by 50%.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainvta.tech [brainvta.tech]
- 4. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Triperiden Instability in Aqueous Solutions
Disclaimer: Information regarding a compound specifically named "Triperiden" is limited in the public domain. This technical support guide is based on data for Biperiden , a structurally similar anticholinergic agent, and the principles outlined here are likely applicable. Researchers should validate these recommendations for their specific molecule.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues encountered with this compound (assumed to be Biperiden) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
The stability of drug molecules like this compound in aqueous solutions is influenced by several factors, including:
-
pH: The pH of the solution is a critical factor. Biperiden, a related compound, exhibits greater solubility and stability in acidic conditions.[1] Alkaline conditions can lead to hydrolysis and degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life for the solution.[4][5]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds.[6][7][8]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[9][10]
-
Enzymatic Degradation: In biological matrices, enzymes can metabolize and degrade the drug.[11]
Q2: What are the known degradation pathways for this compound?
Based on studies of the similar compound Biperiden, the primary degradation pathways are:
-
Acid-catalyzed hydrolysis: In acidic conditions, the ester or other labile functional groups in the molecule can be susceptible to hydrolysis.[12]
-
Oxidative degradation: The molecule can be oxidized, leading to the formation of various degradation products.[9]
Q3: What is the expected aqueous solubility of this compound and how can it be improved?
Biperiden hydrochloride is characterized as being slightly soluble in water.[1] If you are facing solubility challenges, consider the following:
-
pH Adjustment: Lowering the pH of the solution can enhance the solubility of basic compounds like Biperiden.[1]
-
Co-solvents: The addition of water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility.[1][13]
-
Excipients: Utilizing solubilizing excipients like cyclodextrins or surfactants can improve solubility.[14][15]
Q4: What analytical techniques are suitable for monitoring this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for separating and quantifying the parent drug from its degradation products.[12][16][17] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[18][19]
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation in the this compound Solution Over Time
-
Possible Cause: Supersaturation.
-
Troubleshooting Step: The initial concentration may be too high, leading to a supersaturated and unstable solution. Try preparing a more dilute solution.[1]
-
-
Possible Cause: pH shift.
-
Troubleshooting Step: The pH of the solution may have changed, causing the compound to precipitate. Ensure the solution is adequately buffered and re-verify the pH.[1]
-
-
Possible Cause: Temperature fluctuation.
-
Troubleshooting Step: A decrease in temperature can reduce solubility. Store the solution at a constant and appropriate temperature.[1]
-
Issue 2: Loss of Potency or Appearance of Unknown Peaks in Chromatograms
-
Possible Cause: Chemical degradation.
-
Troubleshooting Step: This indicates that the this compound molecule is degrading. To identify the cause, a forced degradation study is recommended (see Experimental Protocols section). This will help determine if the degradation is due to acid/base hydrolysis, oxidation, or photolysis.[19] Based on the results, appropriate stabilization strategies can be implemented.
-
Issue 3: Difficulty in Identifying Unknown Degradation Products
-
Possible Cause: Insufficient data from a single analytical technique.
-
Troubleshooting Step: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition of the degradation products.[19]
-
Troubleshooting Step: Perform tandem mass spectrometry (MS/MS) to induce fragmentation and gather structural information about the unknown peaks.[19]
-
Troubleshooting Step: If the degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[19]
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Biperiden Analysis
| Parameter | Condition | Reference |
| Instrumentation | Liquid chromatograph with UV detector | [16][17] |
| Column | C18 reversed-phase column | [16][17] |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer) | [16][17] |
| Detection Wavelength | 205 nm | [16][17] |
| Column Temperature | 25 °C | [17] |
| Flow Rate | 1.0 mL/min | [17] |
| Injection Volume | 20 µL | [16] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the this compound sample under various stress conditions to understand its degradation pathways.[19]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40°C).[19]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10% v/v). Incubate at a controlled temperature.[19]
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A dark control sample should be kept under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for a forced degradation study.
Caption: Simplified degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. emeraldtransportationsolutions.com [emeraldtransportationsolutions.com]
- 5. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ijmr.net.in [ijmr.net.in]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Triperiden-Induced Side Effects in Animal Studies
A Note on "Triperiden": The term "this compound" does not correspond to a recognized pharmaceutical compound. This guide assumes the query refers to Trihexyphenidyl (B89730) (THP) , a common anticholinergic drug used in animal research and for which the user's request for information on side effect reduction is highly relevant.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trihexyphenidyl in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trihexyphenidyl (THP)?
A1: Trihexyphenidyl hydrochloride is a centrally acting antimuscarinic agent. It functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M1 subtype.[1][2] In the context of Parkinson's disease models, THP helps restore the balance between the neurotransmitters dopamine (B1211576) and acetylcholine by blocking M1 receptors in the striatum, which inhibits the action of acetylcholine.[1] Some research also indicates that THP may indirectly enhance dopamine release in the striatum.[1][3]
Q2: What are the common side effects of Trihexyphenidyl observed in animal studies?
A2: Common side effects are generally dose-dependent and can decrease over time as tolerance develops.[4] These include:
-
Anticholinergic effects: Dry mouth, blurred vision, dizziness, mild nausea, nervousness, constipation, and urinary retention.[1][5][6]
-
Central Nervous System (CNS) effects: Stereotypic behavior, increased physical activity, hypersensitivity to stimuli, restlessness, and in some cases, psychostimulant-like hyperactivity.[2][7][8] At higher doses, it can lead to mental confusion, agitation, and disturbed behavior.[5]
-
Cardiovascular effects: Increased heart rate and blood pressure have been reported at high doses in some animal models.[7]
-
Other effects: Weight loss due to reduced food and water intake, ocular issues like mydriasis (pupil dilation), and potential for injection site reactions.[1]
Q3: Can tolerance to the side effects of Trihexyphenidyl develop in animals?
A3: Yes, tolerance to the effects of THP can develop over time with continued administration.[1][4] This may manifest as a reduction in both therapeutic effects and adverse side effects. Researchers should consider incorporating multiple time points for behavioral assessments to account for the development of tolerance.[1]
Q4: Are there strategies to mitigate the cognitive side effects of Trihexyphenidyl?
A4: Long-term THP administration can lead to cognitive impairment, particularly in the initial phases of treatment.[9] However, studies have shown that with continued training in tasks like the Morris water maze, animals may overcome these initial deficits.[9] Some research suggests that physical activity could play a role in mitigating the cognitive decline associated with anticholinergic drugs.[10]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
| Potential Cause | Troubleshooting Steps |
| Environmental Stressors | Ensure a consistent and controlled testing environment (e.g., stable lighting and noise levels). Avoid strong scents and loud noises in the testing area.[1] |
| Inconsistent Handling | Standardize all animal handling procedures to minimize stress and ensure uniformity across all subjects.[1] |
| Biological Variables | Consider the influence of the female estrous cycle. Either test sexes separately or monitor the cycle stage to account for hormonal influences on behavior.[1] |
Issue 2: Unexpected Animal Health Problems
| Observed Issue | Potential Cause | Management and Mitigation |
| Weight loss or reduced food/water intake | Common anticholinergic side effects such as dry mouth and gastrointestinal upset.[1] | - Provide softened food or a liquid diet to make eating easier.[1]- Ensure easy access to water, possibly using multiple water bottles or hydration gel packs.[1]- Monitor body weight regularly and consult with veterinary staff if significant weight loss occurs.[1] |
| Signs of urinary retention (e.g., distended bladder) | Anticholinergic effect on bladder smooth muscle.[1] | - Gently palpate the bladder to check for distention.[1]- If urinary retention is suspected, consult with a veterinarian for appropriate management.[1]- Consider if the dosage can be adjusted without compromising the study's objectives.[1] |
| Ocular issues (e.g., blurred vision, signs of glaucoma) | The mydriatic (pupil-dilating) effect of THP can increase intraocular pressure.[1] | - Monitor for any changes in the appearance of the eyes.[1]- If ocular abnormalities are observed, seek veterinary consultation.[1] |
| Injection site reactions (for IP or SC administration) | Irritation from the vehicle or the compound itself. | - Ensure the pH and formulation of the injection solution are appropriate for the route of administration.[1] |
Issue 3: Lack of Expected Therapeutic Effect
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant difference in motor function tests despite THP administration | Development of tolerance, inappropriate test sensitivity, or incorrect dosage.[1] | - Be aware that tolerance to THP's effects can develop over time. Consider including multiple time points for behavioral assessment.[1]- Select a battery of motor function tests to assess different aspects of motor control (e.g., stepping test, cylinder test).[1]- Verify the correct dosage and administration protocol.[1] |
Quantitative Data Summary
Table 1: Recommended Starting Dosage Ranges for Trihexyphenidyl in Rodent Studies
| Parameter | Recommendation | Rationale/Reference |
| Starting Dose Range (Mice) | 1 - 5 mg/kg | Inferred from studies on the behavioral effects of THP in mice and the need for a dose-response evaluation.[11] |
| Administration Route | Intraperitoneal (IP), Subcutaneous (SC), Oral Gavage | IP and SC are common for controlled dosing.[1] Oral gavage mimics human intake but can be more stressful with repeated administration.[1] |
| Frequency | Once daily | A single daily dose is common in preclinical studies and reflects the drug's duration of action.[11] |
| Vehicle | Sterile saline (0.9% NaCl) | A standard and well-tolerated vehicle for drug administration in animal studies.[11] |
Table 2: Dose-Dependent Side Effects of a THP-related Compound in Animal Models
| Animal Model | Dose (as a multiple of Max. Human Dose - MHD) | Observed Side Effects | NOAEL (No-Observed-Adverse-Effect Level) |
| Cynomolgus Monkeys | 5880X MHD | Increased heart rate, blood pressure, respiratory rate; slight decrease in motility; mydriasis; restlessness.[7] | 0.3 µg/kg (17.7X MHD)[7] |
| Rats (14-day study) | 17688X MHD | Stereotypic behavior, increased and violent physical activity, excessive sensitivity to external stimuli, piloerection.[7] | 10 µg/kg/day (294.8X MHD)[7] |
| Rabbits (2-week study) | 360X and 36000X MHD | Stereotypic and aggressive behaviors.[7] | Not specified |
| Rabbits (2-week study) | 90000X MHD | Increased responses to external stimuli, protruding eyes with dilated pupils, fast or labored respiration.[7] | Not specified |
Experimental Protocols
Protocol 1: Open Field Test (OFT) to Assess Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice or 80 x 80 x 40 cm for rats) with the floor divided into equal squares.[12]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60-120 minutes before the experiment.[12]
-
Habituation: On the day prior to testing, habituate each animal to the open field arena for a set period (e.g., 30 minutes).[12]
-
Drug Administration: Administer Trihexyphenidyl hydrochloride (e.g., 1 or 2 mg/kg, IP) or vehicle control.[12] To test for mitigation, a potential antagonist (e.g., olanzapine (B1677200) 0.5 mg/kg, IP) can be administered 30 minutes before THP.[12]
-
Testing: Place the animal in the center of the arena and record its activity for a specified duration.
-
Parameters to Measure:
Visualizations
Caption: Mechanism of Trihexyphenidyl action in the striatum.
Caption: Experimental workflow for a Trihexyphenidyl study.
References
- 1. benchchem.com [benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugcentral.org [drugcentral.org]
- 6. Trihexyphenidyl: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticholinergic drugs associated with lower cognitive function | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Studying Triperiden's Effect on Intracellular pH
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the effects of Triperiden on intracellular pH (pHi).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on intracellular pH?
A1: this compound, as a weakly basic drug, is known to increase the pH of acidic intracellular compartments, such as lysosomes. This process is often referred to as lysosomotropic trapping. The neutral form of the drug can cross cellular membranes, and upon entering an acidic organelle, it becomes protonated. This charged form is less able to diffuse back across the membrane, leading to its accumulation and a subsequent increase in the organelle's pH.[1][2][3][4][5]
Q2: What is the proposed mechanism for this compound-induced pHi increase?
A2: The primary mechanism is attributed to its properties as a weak base. The uncharged form of this compound passively diffuses across the lysosomal membrane. Inside the acidic lysosome, it accepts a proton (becomes protonated), trapping it within the organelle. This accumulation of a basic compound neutralizes the acidic environment, leading to an increase in intralysosomal pH. While this compound is also an anticholinergic drug, its direct effect on pHi is most likely due to this physicochemical property.[6][7][8][9][10][11]
Q3: Which fluorescent probes are recommended for measuring pHi changes induced by this compound?
A3: For cytosolic pH, ratiometric dyes like BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF-1 (seminaphthorhodafluor) are widely used. For measuring the pH of acidic organelles like lysosomes, probes such as LysoSensor or dextran-conjugated pH-sensitive dyes are suitable. The choice of probe will depend on the specific cellular compartment of interest and the available experimental setup (e.g., fluorescence microscope, plate reader).[12][13][14]
Q4: How can I quantify the dose-dependent effect of this compound on intracellular pH?
A4: To quantify the dose-dependent effect, you should perform a dose-response experiment. This involves treating cells with a range of this compound concentrations and measuring the resulting pHi at each concentration. The data can then be plotted to generate a dose-response curve, from which you can determine key parameters such as the EC50 (half-maximal effective concentration).[15][16][17][18]
Data Presentation
The following table provides a template with hypothetical data illustrating a typical dose-response of a weak base like this compound on lysosomal pH. Researchers should generate their own data following the provided protocols.
| This compound Concentration (µM) | Mean Lysosomal pH (± SD) | Change in pH (ΔpH) from Control |
| 0 (Control) | 4.75 (± 0.12) | 0.00 |
| 1 | 4.95 (± 0.15) | 0.20 |
| 5 | 5.30 (± 0.18) | 0.55 |
| 10 | 5.65 (± 0.20) | 0.90 |
| 25 | 5.90 (± 0.22) | 1.15 |
| 50 | 6.10 (± 0.25) | 1.35 |
| 100 | 6.25 (± 0.28) | 1.50 |
Experimental Protocols
Protocol 1: Measuring Cytosolic pH Changes Using BCECF-AM
This protocol outlines the steps for measuring changes in cytosolic pH in cultured cells treated with this compound using the fluorescent probe BCECF-AM.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)
-
High K+ calibration buffers (pH range 6.0-8.0)
-
Fluorescence plate reader or microscope with appropriate filters for BCECF (Excitation ~490 nm and ~440 nm; Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on glass-bottom dishes (for microscopy) to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a 2-5 µM BCECF-AM loading solution in serum-free medium or HBSS. Add Pluronic F-127 (0.02%) to aid dye solubilization.
-
Wash cells once with HBSS.
-
Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells three times with HBSS to remove extracellular dye.
-
-
This compound Treatment:
-
Add HBSS containing the desired concentrations of this compound to the cells. Include a vehicle-only control.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurements of fluorescence intensity using a plate reader or microscope.
-
Record the fluorescence emission at ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).
-
Calculate the ratio of the fluorescence intensities (F490/F440).
-
-
Calibration:
-
At the end of the experiment, remove the treatment solutions and add high K+ calibration buffers containing nigericin (10 µM) and valinomycin (10 µM) to the cells.
-
Incubate for 5-10 minutes to equilibrate intracellular and extracellular pH.
-
Measure the F490/F440 ratio for each calibration buffer.
-
Plot the fluorescence ratios against the corresponding pH values to generate a calibration curve.
-
-
Data Analysis:
-
Convert the experimental fluorescence ratios to intracellular pH values using the calibration curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal | - Insufficient probe loading- Low cell viability- Photobleaching | - Increase probe concentration or incubation time.- Ensure cells are healthy and not over-confluent.- Use an anti-fade reagent and minimize light exposure. |
| High background fluorescence | - Incomplete removal of extracellular dye- Dye leakage from cells | - Increase the number of washing steps after dye loading.- Use a lower loading temperature or shorter incubation time. |
| Inconsistent results between wells/dishes | - Variation in cell density- Fluctuation in temperature or buffer pH | - Ensure consistent cell seeding density.- Pre-warm all buffers and ensure stable pH. |
| Calibration curve has a poor fit (low R²) | - Incomplete equilibration of intracellular and extracellular pH- Incorrect buffer pH | - Increase the concentration of ionophores (nigericin, valinomycin) or incubation time.- Verify the pH of calibration buffers with a calibrated pH meter. |
| Unexpected pHi changes in control group | - Vehicle (e.g., DMSO) affects pHi- Phototoxicity | - Test the effect of the vehicle alone at the highest concentration used.- Reduce light exposure intensity and duration. |
| This compound appears to have no effect | - Inactive compound- Insufficient concentration or incubation time- Drug binding to serum proteins | - Verify the activity of the this compound stock.- Perform a wider dose-response and time-course experiment.- Conduct experiments in serum-free media. |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of weak bases on the intralysosomal pH in mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of weak bases on the intralysosomal pH in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weak base drug-induced endolysosome iron dyshomeostasis controls the generation of reactive oxygen species, mitochondrial depolarization, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 7. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]
- 9. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 17. youtube.com [youtube.com]
- 18. study.com [study.com]
Technical Support Center: Enhancing the Oral Bioavailability of Triperiden
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Triperiden.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for this compound?
The primary challenge in developing an oral formulation for this compound likely stems from its low aqueous solubility, a common issue for many active pharmaceutical ingredients (APIs).[1][2] Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which in turn results in poor absorption and low bioavailability.[3][4] Consequently, higher doses may be required to achieve the desired therapeutic effect, which can increase the risk of side effects.[5][6]
Q2: Which strategies are most effective for enhancing the bioavailability of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[7] Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[3][8]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a polymer carrier can enhance solubility and dissolution.[8][9][10]
-
Complexation: Forming inclusion complexes with substances like cyclodextrins can increase the solubility of the drug.[8][11]
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Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and absorption.[11][12]
-
pH Modification: Using pH-adjusting excipients can help maintain the drug in a more soluble ionized state.[11]
The selection of the most suitable method depends on the specific physicochemical properties of this compound.[9]
Q3: What role do excipients play in enhancing the bioavailability of this compound?
Excipients are crucial in overcoming the challenges of poor solubility and enhancing bioavailability.[13] Their functions include:
-
Solubilizers: Surfactants (e.g., sodium lauryl sulfate, Tween 80) and co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) can increase the solubility of the drug.[11][13][14]
-
Disintegrants: Super disintegrants (e.g., croscarmellose sodium, sodium starch glycolate) promote the rapid breakdown of the tablet into smaller particles, increasing the surface area for dissolution.[11]
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Wetting Agents: These substances improve the wetting of the hydrophobic drug particles, facilitating dissolution.
-
Permeation Enhancers: These excipients can improve the transport of the drug across the intestinal membrane.[14]
Q4: How can I select the best excipients for my this compound formulation?
The selection of excipients should be based on a systematic screening process. This typically involves evaluating the solubility of this compound in the presence of various excipients. The compatibility of the drug with the chosen excipients should also be confirmed to ensure that there are no interactions that could compromise the stability or efficacy of the final product.
Troubleshooting Guides
Issue: Low Dissolution Rate of this compound Tablets
A low dissolution rate is a common problem for poorly soluble drugs and can significantly impact bioavailability.[15]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| API Properties | |
| Poor intrinsic solubility | Employ solubility enhancement techniques such as solid dispersions or complexation.[8][15] |
| Unfavorable particle size distribution | Reduce the particle size of the API through micronization or nanonization.[8] |
| Formulation Composition | |
| Inadequate amount of disintegrant | Increase the concentration of the super disintegrant or use a more efficient one.[11] |
| Presence of hydrophobic lubricants | Reduce the concentration of hydrophobic lubricants like magnesium stearate (B1226849) or consider using a hydrophilic alternative.[15] |
| Insufficient wetting of the drug | Incorporate a suitable wetting agent or surfactant into the formulation.[11][15] |
| Manufacturing Process | |
| High compression force during tableting | Optimize the compression force to achieve adequate tablet hardness without compromising disintegration and dissolution.[15] |
| Inadequate granulation | If using wet granulation, ensure uniform distribution of the binder and proper granule size.[15] |
Caption: Experimental workflow for preparing this compound solid dispersions.
Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
This protocol outlines the steps for conducting a dissolution test to evaluate the in-vitro release of this compound from a formulation. [16] Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
Water bath
-
Syringes and filters
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8) and place it in the dissolution vessels.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one unit of the this compound formulation (e.g., tablet or capsule) in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Decision Tree for Selecting a Bioavailability Enhancement Strategy
Caption: Decision-making process for selecting a bioavailability enhancement strategy for this compound.
Data Presentation
Table 1: Example Dissolution Data for Different this compound Formulations
| Time (min) | Formulation A (Unprocessed API) | Formulation B (Micronized API) | Formulation C (Solid Dispersion) |
| 5 | 5% | 15% | 40% |
| 15 | 12% | 35% | 75% |
| 30 | 20% | 55% | 92% |
| 60 | 30% | 70% | 98% |
Table 2: Example Pharmacokinetic Parameters of this compound Formulations in a Pre-clinical Model
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Oral Suspension | 150 | 2.0 | 600 | 100 |
| Conventional Tablet | 120 | 2.5 | 480 | 80 |
| Solid Dispersion Tablet | 250 | 1.5 | 1100 | 183 |
References
- 1. pharm-int.com [pharm-int.com]
- 2. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 5. renejix.com [renejix.com]
- 6. colorcon.com [colorcon.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 11. senpharma.vn [senpharma.vn]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 15. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 16. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
Technical Support Center: Managing Triperiden Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Triperiden stock solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to prevent and address the precipitation of this compound in your experiments.
Troubleshooting Guide
Encountering precipitation in your this compound stock or working solutions can compromise experimental accuracy. This guide provides a systematic approach to troubleshoot and resolve common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Insufficient Solvent Volume: The concentration is too high for the solvent volume. 2. Low Temperature: The dissolution process may be slow at room temperature. 3. Inadequate Mixing: Simple vortexing may not be sufficient. | 1. Increase the volume of DMSO to reduce the concentration. 2. Gently warm the solution in a 37°C water bath. Avoid excessive heat to prevent degradation. 3. Use an ultrasonic bath for 5-10 minutes to aid dissolution.[1] |
| Precipitation occurs immediately upon diluting DMSO stock into aqueous media. | 1. Concentration Shock: Rapid change in solvent polarity causes the compound to crash out of solution. 2. High Final Concentration: The final concentration in the aqueous medium exceeds this compound's solubility limit. | 1. Employ a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, mix well, and then add this to the final volume. 2. For in vivo studies, use a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 3. Ensure the final concentration is below the aqueous solubility limit. |
| Precipitation is observed after storing the stock solution. | 1. Improper Storage Temperature: Storing at 4°C or room temperature can lead to precipitation over time. 2. Repeated Freeze-Thaw Cycles: This can destabilize the solution. 3. Solvent Evaporation: Improperly sealed vials can lead to increased concentration. | 1. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Ensure vials are tightly sealed. |
| Cloudiness or precipitation appears in the working solution over time. | 1. Solution Instability: this compound may not be stable in the aqueous working solution for extended periods. 2. pH of the Medium: The pH of your cell culture medium or buffer may not be optimal for this compound solubility. | 1. Prepare fresh working solutions immediately before each experiment. 2. While specific pH-solubility data for this compound is not readily available, for many basic compounds, a slightly acidic to neutral pH can improve solubility. You may need to empirically test the optimal pH for your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO has been reported to be as high as 33.33 mg/mL (95.80 mM), though this may require ultrasonication to achieve a clear solution.[1]
Q2: How should I store my this compound stock solution to prevent precipitation?
A2: To prevent precipitation and ensure stability, aliquot your this compound stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated out of solution after I stored it in the freezer. Can I still use it?
A3: If you observe precipitation after freezing, you can attempt to redissolve the compound. First, bring the vial to room temperature. Then, use an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is completely clear before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing.
Q4: What should I do if this compound precipitates when I add it to my cell culture medium?
A4: This is likely due to "concentration shock." To avoid this, use a stepwise dilution method. Dilute your DMSO stock solution into a small, pre-warmed (37°C) volume of your cell culture medium, mix thoroughly, and then add this intermediate dilution to your final volume of medium. This gradual change in solvent polarity can help keep the compound in solution.
Q5: Does the pH of my buffer or medium affect this compound's solubility?
A5: Yes, the pH of the aqueous solution can significantly impact the solubility of many compounds. While a specific pH-solubility curve for this compound is not widely published, it is a basic compound. Generally, the solubility of basic compounds can be influenced by pH. If you are experiencing precipitation, you may need to assess and potentially adjust the pH of your experimental buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 347.92 g/mol for hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of this compound hydrochloride, you will need 3.479 mg of the compound (10 mmol/L * 0.001 L * 347.92 g/mol = 0.003479 g or 3.479 mg).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For this example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not completely dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Resolubilization of Precipitated this compound Stock Solution
Materials:
-
Precipitated this compound stock solution
-
Water bath set to 37°C
-
Ultrasonic water bath
-
Vortex mixer
Methodology:
-
Thawing: Allow the vial containing the precipitated solution to thaw completely at room temperature.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Do not exceed this temperature to avoid potential degradation of the compound.
-
Vortexing: Vigorously vortex the vial for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes.
-
Visual Inspection: Carefully inspect the solution against a light and dark background to ensure that all precipitate has redissolved and the solution is clear.
-
Use or Discard: If the solution is completely clear, it can be used for your experiment. If any precipitate remains, it is recommended to discard the solution and prepare a fresh stock to ensure accurate concentration and avoid introducing undissolved compound into your experiment.
Visual Diagrams
Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of Triperiden and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral properties of two anticholinergic drugs, Triperiden and Trihexyphenidyl. While primarily known for their use in the management of Parkinson's disease, studies have revealed their potential as antiviral agents. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental methodologies, and visualizes the proposed mechanism of action.
Executive Summary
Both this compound and Trihexyphenidyl, synthetic anticholinergic compounds, have demonstrated inhibitory effects against certain RNA viruses, particularly influenza A and B viruses, as well as the measles virus. The primary mechanism of their antiviral action is believed to be their lysosomotropic nature. As weak bases, they accumulate in the acidic environment of endosomes and lysosomes, raising the pH of these compartments. This alteration of pH is critical as it inhibits the acid-dependent fusion of the viral envelope with the endosomal membrane, a crucial step for the release of the viral genome into the cytoplasm and subsequent replication. Neither drug has shown efficacy against non-enveloped viruses like poliovirus or viruses that utilize different entry mechanisms, such as herpes simplex virus.
While direct quantitative comparisons of the antiviral potency of this compound and Trihexyphenidyl are limited in publicly available literature, existing studies suggest that both compounds exhibit a similar spectrum of antiviral activity.
Quantitative Data on Antiviral Efficacy
| Virus | This compound (Norakin) | Trihexyphenidyl (Parkopan) | Cell Line(s) | Remarks |
| Influenza A Virus | Inhibited replication | Active | Chick embryo fibroblasts, MDCK, Ehrlich ascites tumor cells | Both drugs showed activity, but specific IC50 values are not provided in the available abstract.[1] |
| Influenza B Virus | Active | Active | Not specified | Both drugs were reported to be active against influenza B virus.[1] |
| Measles Virus | 50% inhibitory concentration (IC50) of 2-6 µg/mL | Active | Vero cells | This compound demonstrated potent inhibition of measles virus replication.[1] Trihexyphenidyl also showed activity, but a specific IC50 is not available. |
| Vaccinia Virus | Insensitive | Insensitive | Not specified | Neither drug showed activity against this DNA virus.[1] |
| Vesicular Stomatitis Virus | Insensitive | Insensitive | Not specified | No activity was observed against this enveloped RNA virus from the Rhabdoviridae family.[1] |
| Poliovirus Type 1 | Insensitive | Insensitive | Not specified | These non-enveloped RNA viruses were not inhibited by the drugs.[1] |
| Herpes Simplex Virus Type 1 | Insensitive | Insensitive | Not specified | No activity was observed against this DNA virus.[1] |
Note: The information in this table is primarily derived from the abstract of a 1984 study by Presber et al., as the full text providing more detailed quantitative data was not accessible.[1] Further targeted studies would be necessary to establish a definitive quantitative comparison of the antiviral efficacy of these two compounds.
Proposed Mechanism of Antiviral Action: Lysosomotropic Effect
The antiviral activity of this compound and Trihexyphenidyl against enveloped viruses like influenza is attributed to their function as lysosomotropic agents. This mechanism does not involve direct interaction with viral proteins but rather targets a cellular pathway essential for viral entry.
References
A Comparative Analysis of the Anticholinergic Profiles of Triperiden, Biperiden, and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the anticholinergic effects of Triperiden against two well-established muscarinic receptor antagonists, Biperiden and Trihexyphenidyl. The information presented herein is intended to offer a quantitative and methodological framework for researchers engaged in the study of anticholinergic compounds and their therapeutic applications, particularly in the context of neurodegenerative disorders such as Parkinson's disease.
Introduction to Anticholinergic Agents in Neurotherapeutics
Anticholinergic drugs are a class of compounds that antagonize the action of acetylcholine (B1216132) at its receptors. In the central nervous system, particularly the striatum, a balance between the neurotransmitters dopamine (B1211576) and acetylcholine is crucial for motor control. In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine, contributing to symptoms such as tremor and rigidity.[1] Anticholinergic agents, including this compound, Biperiden, and Trihexyphenidyl, act by blocking muscarinic acetylcholine receptors, thereby helping to restore this balance.[1] While all three compounds are recognized for their anti-Parkinsonian effects, a direct quantitative comparison of their binding affinities to the five subtypes of muscarinic receptors (M1-M5) is essential for a nuanced understanding of their pharmacological profiles.
Comparative Quantitative Analysis of Muscarinic Receptor Binding
The binding affinity of an antagonist to its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for Biperiden and Trihexyphenidyl at each of the five human muscarinic receptor subtypes, as determined by in vitro radioligand binding assays.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Biperiden | 0.48 | 6.3 | 3.9 | 2.4 | 6.3 |
| Trihexyphenidyl | 1.6 | 7.0 | 6.4 | 2.6 | 15.9 |
| This compound (Norakin) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Despite a comprehensive literature search, specific Ki values for this compound's binding to the five muscarinic receptor subtypes could not be located. The available research confirms its anticholinergic and anti-Parkinsonian activity, but quantitative binding data for a direct comparison is not present in the reviewed sources.[2][3]
Experimental Protocols
The determination of the binding affinities of anticholinergic drugs to muscarinic receptors is paramount for their pharmacological characterization. A standard and widely accepted method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
1. Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound, Biperiden, Trihexyphenidyl) for each of the five muscarinic receptor subtypes (M1-M5).
2. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
- Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
- Test Compounds: this compound, Biperiden, and Trihexyphenidyl of high purity.
- Non-specific Binding Control: A high concentration of a non-labeled, non-subtype-selective muscarinic antagonist, such as atropine (B194438) (1 µM).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Scintillation Cocktail and Vials.
- Glass Fiber Filters and Filtration Apparatus.
- Scintillation Counter.
3. Procedure:
- Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of atropine).
- Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific radioligand binding against the logarithm of the test compound concentration.
- Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of anticholinergic action and the experimental workflow.
Caption: Mechanism of action of anticholinergic drugs at the muscarinic receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This comparative guide validates the anticholinergic properties of this compound by positioning it alongside the well-characterized antagonists, Biperiden and Trihexyphenidyl. While quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, the established anticholinergic effects of all three compounds underscore their therapeutic relevance. The provided experimental protocol offers a robust methodology for researchers to conduct their own comparative binding studies, which would be invaluable in further refining our understanding of the pharmacological nuances of these important drugs. The visualization of the underlying signaling pathway and experimental workflow serves to contextualize the data and methodologies for a comprehensive understanding.
References
A Comparative Analysis of Triperiden and Biperiden on Muscarinic Receptors: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of Triperiden and Biperiden (B1667296), two anticholinergic agents, and their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic signaling and the development of novel therapeutics targeting muscarinic receptors. While extensive quantitative data is available for Biperiden, a notable gap exists in the publicly accessible scientific literature regarding the specific binding affinities of this compound for the five muscarinic receptor subtypes (M1-M5).
Introduction to this compound and Biperiden
This compound and Biperiden are structurally similar synthetic anticholinergic drugs that have been used in the management of Parkinson's disease and other extrapyramidal disorders. Their therapeutic effects are primarily attributed to their ability to antagonize the actions of acetylcholine at muscarinic receptors in the central nervous system, thereby helping to restore the balance between dopaminergic and cholinergic neurotransmission.
Biperiden is a well-characterized non-selective muscarinic antagonist with a higher affinity for the M1 receptor subtype.[1][2] Its chemical structure is 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol.
Quantitative Comparison of Receptor Binding Affinities
A thorough review of the scientific literature reveals a significant disparity in the available quantitative data for Biperiden versus this compound. The binding profile of Biperiden has been extensively characterized, whereas similar data for this compound is conspicuously absent.
Biperiden: A Detailed Binding Profile
Biperiden has been the subject of numerous in vitro binding studies to determine its affinity for the five human muscarinic receptor subtypes. The data, presented as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Biperiden Ki (nM) |
| M1 | 0.48[5] |
| M2 | 6.3[5] |
| M3 | 3.9[5] |
| M4 | 2.4[5] |
| M5 | 6.3[5] |
| Table 1: Binding Affinities of Biperiden for Human Muscarinic Receptor Subtypes. Data compiled from radioligand binding assays. |
The data clearly indicates that Biperiden exhibits the highest affinity for the M1 muscarinic receptor, with approximately 13-fold selectivity over the M2 and M5 subtypes, 8-fold selectivity over the M3 subtype, and 5-fold selectivity over the M4 subtype.
Functional assay data further supports the M1-selectivity of Biperiden. In studies using isolated rabbit vas deferens (a model for M1 receptors), guinea-pig ileum (M3 receptors), and rat atria (M2 receptors), the (+)-enantiomer of Biperiden demonstrated the highest potency at M1 receptors with a pA2 value of 9.07.[6]
This compound: A Qualitative Assessment
Despite extensive searches, no specific quantitative binding data (Ki or pA2 values) for this compound across the five muscarinic receptor subtypes could be located in the accessible scientific literature. It is widely referred to as an anticholinergic agent, and its use in treating Parkinsonism suggests an action on central muscarinic receptors.[7] However, without quantitative binding studies, a direct comparison of its receptor affinity and selectivity profile with that of Biperiden is not possible. This represents a significant knowledge gap for a compound that has been in clinical use.
Muscarinic Receptor Signaling Pathways
Both this compound and Biperiden, as muscarinic antagonists, function by blocking the downstream signaling cascades initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to.
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The diagrams below illustrate these canonical signaling pathways.
References
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound free base | C21H29NO | CID 161078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Triperiden's Antiviral Activity Against Influenza A Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Triperiden against various influenza A strains. Drawing upon available experimental data, this document outlines its mechanism of action, compares its efficacy with other established antiviral agents, and provides detailed experimental protocols for the assessment of its activity.
Executive Summary
This compound, also known as Norakin, has demonstrated inhibitory effects against influenza A virus replication. Its primary mechanism of action involves the inhibition of the pH-dependent conformational change of the viral hemagglutinin (HA) protein.[1][2] This is achieved by increasing the pH of the endosomal compartment, which is a critical step for the virus to release its genetic material into the host cell. While early studies have shown efficacy against the H1N1 subtype and avian influenza strains, a broader cross-validation against a wide range of currently circulating human influenza A strains is not extensively documented in recent literature. This guide synthesizes the available data to provide a comparative perspective on this compound's potential as an anti-influenza agent.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the known in vitro antiviral activity of this compound against different influenza A strains. Due to the limited publicly available data on a wide range of strains, the table is supplemented with comparative data for other antivirals that target the same or different stages of the viral life cycle.
| Antiviral Agent | Influenza A Strain | Cell Line | Assay Type | Effective Concentration (EC50 / IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (Norakin) | A/PR/8/34 (H1N1) | MDCK | Infectivity Reduction | 10⁻⁷ M (reduces infectivity by a factor of 10) | > 10⁻⁴ M | Not specified | Ott et al., 1994[3] |
| This compound (Norakin) | A/FPV/Weybridge | Not specified | Primary Transcription Inhibition | 20 µg/ml (strong inhibition) | Not specified | Not specified | Presber et al., 1984[4] |
| Amantadine (B194251) | Influenza A (various strains) | MDCK | Plaque Reduction | ~0.1-1 µg/ml | >50 µg/ml | >50 | Various Sources |
| Oseltamivir (B103847) | Influenza A (H1N1, H3N2) | MDCK | Neuraminidase Inhibition | ~1-10 nM | >10 µM | >1000 | Various Sources |
Note: The data for this compound is based on older studies, and direct EC50/IC50 values for comparison with modern antivirals are not always available. The provided concentration for A/PR/8/34 (H1N1) indicates a significant reduction in infectivity rather than a standard IC50 value.
Comparison with Other Antiviral Agents
This compound's mechanism of action places it in the category of viral entry inhibitors, specifically targeting the endosomal acidification process. This allows for a comparison with other drugs that act on similar or different stages of the influenza A virus life cycle.
This compound vs. Amantadine/Rimantadine (B1662185)
Amantadine and its derivative, rimantadine, are M2 ion channel blockers. The M2 protein is responsible for acidifying the interior of the virus particle within the endosome, a crucial step for uncoating. By blocking this channel, these drugs prevent the release of the viral genome.
-
Similar Mechanism: Both this compound and the adamantanes target the low-pH-dependent stage of viral entry. This compound raises the endosomal pH, while amantadine and rimantadine block the viral M2 proton pump.
-
Cross-Resistance: Studies have shown a degree of cross-resistance between rimantadine-resistant mutants of influenza A and this compound, suggesting that while their precise targets differ, their overall mechanism of inhibiting pH-dependent uncoating is related.[4]
-
Spectrum of Activity: Adamantanes are only effective against influenza A viruses, as influenza B viruses lack the M2 protein targeted by these drugs. The activity of this compound against influenza B has been noted, suggesting a broader potential spectrum.[4]
This compound vs. Oseltamivir (Tamiflu)
Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected cell.
-
Different Mechanism: this compound acts at the beginning of the viral life cycle (entry), while oseltamivir acts at the end (release). This fundamental difference in their mechanism of action means there is no cross-resistance between the two.
-
Spectrum of Activity: Oseltamivir is effective against both influenza A and B viruses.
-
Clinical Use: Oseltamivir is a widely used and well-characterized antiviral for the treatment and prophylaxis of influenza. The clinical development of this compound for influenza has not progressed to the same extent.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antiviral activity of this compound against various influenza A strains.
Plaque Reduction Assay
This assay is the gold standard for determining the inhibitory effect of a compound on virus replication.
Objective: To quantify the reduction in infectious virus particles in the presence of this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus strains of interest (e.g., H1N1, H3N2)
-
This compound hydrochloride
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free MEM.
-
Infection: Wash the confluent cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., 2X MEM mixed with 1.2% Avicel) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC50) is calculated by plotting the percentage of plaque reduction against the log of the compound concentration.
Hemagglutination (HA) Inhibition Assay
This assay can be used to determine if a compound directly interferes with the ability of the virus to bind to red blood cells, a proxy for binding to host cells.
Objective: To assess if this compound inhibits the agglutination of red blood cells by influenza A virus.
Materials:
-
Influenza A virus
-
This compound hydrochloride
-
Chicken or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in PBS in a V-bottom 96-well plate. Add a standardized amount of influenza A virus (typically 4 HA units) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the virus.
-
RBC Addition: Add a 0.5% suspension of RBCs to each well.
-
Observation: Gently mix and incubate at room temperature for 30-60 minutes.
-
Results: Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination. The highest dilution of the compound that inhibits hemagglutination is recorded.
Mandatory Visualizations
Signaling Pathway of Influenza A Virus Entry and the Site of this compound Action
Caption: Influenza A virus entry pathway and the inhibitory action of this compound.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral activity assessment.
Conclusion
This compound demonstrates a clear antiviral effect against influenza A virus by targeting the crucial pH-dependent step of viral entry. Its mechanism of action, which involves raising the endosomal pH to inhibit the conformational change of hemagglutinin, is a validated antiviral strategy. However, the existing data is primarily from older studies and focuses on a limited number of influenza A strains. To fully assess its potential, further cross-validation studies against a broader panel of contemporary and clinically relevant influenza A subtypes, including H3N2 and avian influenza strains of concern, are warranted. Direct comparative studies with currently approved antivirals like oseltamivir and baloxavir (B560136) would also be highly valuable to position this compound in the current landscape of anti-influenza therapeutics. The provided experimental protocols offer a framework for conducting such essential validation and comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haemagglutinin of influenza A virus is a target for the antiviral effect of Norakin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antiviral Efficacy Against Fowl Plague Virus: A Comparative Guide
Notice: Initial searches for "Triperiden" yielded no relevant scientific literature regarding its effect on the fowl plague virus (avian influenza). Therefore, this guide provides a comparative analysis of well-documented antiviral agents with proven efficacy against highly pathogenic avian influenza (HPAI) viruses, such as H5N1 and H7N9, to serve the intended audience of researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of established antiviral drugs against the fowl plague virus, supported by experimental data from various studies. The information is presented to facilitate informed decisions in research and development of novel therapeutic strategies.
Comparative Efficacy of Antiviral Agents
The following tables summarize the in vitro and in vivo efficacy of several key antiviral drugs against various strains of the fowl plague virus. These drugs belong to different classes based on their mechanism of action and represent the current landscape of anti-influenza therapeutics.
Table 1: In Vitro Efficacy of Antiviral Agents Against Fowl Plague Virus
| Antiviral Agent | Drug Class | Virus Strain | Cell Line | Efficacy Metric (IC50/EC50) | Reference |
| Oseltamivir Carboxylate | Neuraminidase Inhibitor | A/HK/156/97 (H5N1) | MDCK | EC50: 7.5 ± 2.5 µmol/L | [1] |
| Zanamivir | Neuraminidase Inhibitor | A/teal/Hong Kong/W312/97 (H6N1) | MDCK | IC50: <10 nM | [2][3] |
| A/Quail/HK/G1/97 (H9N2) | MDCK | EC50: 8.5 to 14.0 μM | [4] | ||
| Peramivir (B1663781) | Neuraminidase Inhibitor | H5N1, H7N1, H7N7 | - | Sub-nanomolar activity in enzyme assays | [5] |
| Baloxavir (B560136) Acid (BXA) | Cap-dependent Endonuclease Inhibitor | A(H7N9) | MDCK | 2.8 log reduction at 4 nM | [6] |
| H5N1, H5N6, H5N8 variants | - | Similar to seasonal and other zoonotic strains | [7] | ||
| Favipiravir (T-705) | RNA Polymerase Inhibitor | A(H5N1) | MDCK | EC50: 0.014 – 0.55 μg/ml | [8] |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting viral activity by half.
Table 2: In Vivo Efficacy of Antiviral Agents in Animal Models of Fowl Plague Virus Infection
| Antiviral Agent | Animal Model | Virus Strain | Treatment Regimen | Key Outcomes | Reference |
| Oseltamivir | Mice | H5N1 (Vietnam strain) | 10 mg/kg/day for 8 days | 80% survival rate | [9] |
| Ferrets | A/Vietnam/1203/04 (H5N1) | 10-day course started pre-infection | 100% survival | [1] | |
| Zanamivir | Mice | H5N1, H6N1, H9N2 | 50 and 100 mg/kg (intranasal, twice daily) | Complete protection from death | [4] |
| Peramivir | Mice | Wild-type H5N1 | Single 10 mg/kg intravenous dose | Prevented lethality | [5] |
| Cynomolgus Macaques | A/Vietnam/UT3040/2004 (H5N1) | 30 mg/kg/day for 5 days (IV) | Significantly reduced viral titers and symptoms | [10] | |
| Baloxavir Marboxil (BXM) | Mice | A/Hong Kong/483/1997 (H5N1) | Monotherapy | Significant reduction in viral titers in lungs, brain, and kidneys; reduced mortality | [7][11] |
| Mice | H5N1 | Combination with Oseltamivir | Improved survival compared to monotherapy | [11] | |
| Favipiravir (T-705) | Mice | Oseltamivir-resistant H5N1 | Oral administration twice daily for 8 days | Dose-dependent increase in survival | [12] |
Mechanisms of Action
Understanding the distinct mechanisms by which these antiviral agents inhibit viral replication is crucial for developing effective treatment strategies, including combination therapies.
Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir)
These agents block the enzymatic activity of neuraminidase, a viral surface protein essential for the release of newly formed virus particles from the host cell.[13][14] By preventing viral release, these drugs limit the spread of infection within the respiratory tract.[13][15]
Caption: Mechanism of Neuraminidase Inhibitors.
Cap-dependent Endonuclease Inhibitor (Baloxavir Marboxil)
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[16][17] It targets and inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[17][18] This action prevents the virus from "snatching" capped RNA fragments from host cell messenger RNA (mRNA), a process essential for initiating the transcription of its own viral mRNA.[16] Consequently, viral gene replication is halted.[18]
Caption: Mechanism of Cap-dependent Endonuclease Inhibitors.
RNA Polymerase Inhibitor (Favipiravir)
Favipiravir is a prodrug that is metabolized into its active form, favipiravir-RTP.[19][20] This active form is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine (B94841) nucleotide.[8] Its incorporation into the growing viral RNA strand leads to lethal mutagenesis, creating a non-viable viral genome and halting replication.[19][20]
Caption: Mechanism of RNA Polymerase Inhibitors.
Experimental Protocols
The following outlines a general methodology for the in vitro evaluation of antiviral efficacy against the fowl plague virus, based on common practices cited in the literature.
General In Vitro Antiviral Efficacy Assay Workflow
Caption: General workflow for in vitro antiviral efficacy testing.
Key Methodological Details:
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) or Vero 76 cells are commonly used for influenza virus propagation and antiviral assays.[21]
-
Virus Propagation: The virus is typically grown in embryonated chicken eggs or suitable cell cultures. Due to the high pathogenicity of fowl plague virus strains, work must be conducted in a Biosafety Level 3 (BSL-3) facility.
-
Antiviral Assays:
-
Cytopathic Effect (CPE) Reduction Assay: This method measures the ability of a compound to prevent the virus-induced damage and death of host cells.[21] Cell viability is often quantified using colorimetric assays like those with neutral red or MTT.[21]
-
Plaque Reduction Assay: This assay quantifies the concentration of an antiviral agent required to reduce the number of virus-induced plaques (zones of cell death) by 50%.[22] It is a reliable method for determining antiviral efficacy.
-
-
Determination of IC50/EC50: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of the viral activity (e.g., plaque formation, CPE, or enzymatic activity).[23] These values are typically calculated using regression analysis from the dose-response curves generated in the assays.[21]
-
Cytotoxicity Assay (CC50): It is crucial to concurrently determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells. This is the concentration that kills 50% of the cells.[23]
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, as it suggests the drug is effective against the virus at concentrations far below those that are toxic to host cells.[23]
References
- 1. Oseltamivir in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Therapeutic efficacy of peramivir against H5N1 highly pathogenic avian influenza viruses harboring the neuraminidase H275Y mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study: Oseltamivir helps mice survive H5N1 infection | CIDRAP [cidrap.umn.edu]
- 10. Efficacy of Repeated Intravenous Administration of Peramivir against Highly Pathogenic Avian Influenza A (H5N1) Virus in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 17. Baloxavir Marboxil: A Review in Acute Uncomplicated Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 19. sterispharma.com [sterispharma.com]
- 20. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 22. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unraveling the Amnesic Landscape of Anticholinergic Drugs: A Comparative Analysis Centered on Triperiden
For researchers, scientists, and drug development professionals, understanding the nuanced cognitive side effects of anticholinergic agents is paramount. This guide provides a comparative analysis of the amnesic effects of Triperiden and other notable anticholinergic drugs, supported by experimental data and detailed methodologies.
Anticholinergic drugs, a class of compounds that block the action of the neurotransmitter acetylcholine (B1216132), are utilized in the treatment of various conditions, including Parkinson's disease and drug-induced extrapyramidal symptoms. However, their use is often associated with cognitive side effects, most notably amnesia. This compound, a muscarinic receptor antagonist, is a key drug in this class. This guide delves into its amnesic profile in comparison to other anticholinergics like biperiden (B1667296), trihexyphenidyl (B89730), and the well-characterized scopolamine (B1681570).
Quantitative Comparison of Amnesic Effects
The amnesic properties of anticholinergic drugs are typically assessed using behavioral tasks in animal models and cognitive tests in humans. The following table summarizes key quantitative data from comparative studies. It is important to note that direct comparative data for this compound is limited in recent literature; therefore, data for the structurally and functionally similar compound trihexyphenidyl is included as a proxy, alongside biperiden and scopolamine.
| Drug | Animal Model/ Human Study | Dosing | Key Amnesic Effects (Quantitative Data) | Reference |
| Trihexyphenidyl | Human Volunteers | 5 mg (two doses) | - Significant decrease in delayed recall on a selective reminding task. - Significant reduction in backward digit span performance. | [1] |
| Biperiden | Human Volunteers | 4 mg (two doses) | - Significant decrease in delayed recall on a selective reminding task. - Significant reduction in backward digit span performance. - Rated as significantly more sedating than trihexyphenidyl. | [1] |
| Biperiden | CD-1 Mice | 10 mg/kg (i.p.) | - Effective in reducing step-through latency in a passive avoidance task, indicating amnesia. Lower doses (1 mg/kg and 5 mg/kg) were not effective. | [2] |
| Scopolamine | CD-1 Mice | 1 mg/kg, 5 mg/kg, 10 mg/kg (i.p.) | - Dose-dependent reduction of step-through latency in the passive avoidance task, demonstrating a clear amnesic effect at all tested doses. | [2] |
| Biperiden | Rats | 3 mg/kg | - Disrupted short-term memory in a delay-dependent manner in a delayed nonmatching to position (DNMTP) task. | [3][4][5] |
| Scopolamine | Rats | 0.1 and 0.3 mg/kg | - Induced impairment in the DNMTP task, including at the zero-second delay, suggesting broader cognitive disruption. | [3][4][5] |
| Trihexyphenidyl | Animal (Behavioral Studies) | 0.1-10 mg/kg (s.c.) | - Showed dose-dependent amnesic effects in both acquisition and retrieval phases of passive avoidance tasks. The effect was transient. | [6] |
| Biperiden | Animal (Behavioral Studies) | 0.1-10 mg/kg (s.c.) | - Showed dose-dependent amnesic effects in both acquisition and retrieval phases of passive avoidance tasks. The effect was long-lasting. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of anticholinergic-induced amnesia.
Passive Avoidance Task
This task assesses fear-motivated, long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Phase: An animal, typically a mouse or rat, is placed in the lit compartment. Due to their natural aversion to light, they will typically enter the dark compartment.[7]
-
Upon entering the dark chamber, the door is closed, and a mild, inescapable foot shock is delivered.[7] This single trial is usually sufficient for learning.
-
Retention Phase: After a set period (e.g., 24 hours), the animal is returned to the light compartment.
-
Measurement: The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event. Anticholinergic drugs are typically administered before the acquisition or retention phase to assess their effects on memory formation or retrieval, respectively. A shorter step-through latency in the drug-treated group compared to a control group indicates an amnesic effect.[2]
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[8][9]
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.[10]
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from various starting positions and must use the distal visual cues to locate the hidden platform.[9] This is typically repeated over several days with multiple trials per day.
-
Measures of Learning: The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these measures over trials indicates learning.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
Measures of Memory: The time spent in the quadrant where the platform was previously located is measured. A significant preference for the target quadrant indicates spatial memory. Anticholinergic drugs administered before the acquisition phase can impair the learning process, resulting in longer escape latencies and less time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided in DOT language.
Caption: Cholinergic signaling pathway in memory formation and its blockade by anticholinergic drugs.
Caption: General experimental workflow for assessing drug-induced amnesia in animal models.
Concluding Remarks
The available evidence consistently demonstrates that anticholinergic drugs, including this compound (as inferred from studies on trihexyphenidyl and biperiden), induce significant amnesic effects. The primary mechanism for this is the blockade of muscarinic acetylcholine receptors, which are crucial for memory and learning processes. While scopolamine often serves as a potent and reliable tool for inducing amnesia in research settings, clinically used drugs like biperiden and trihexyphenidyl also produce clear, albeit sometimes less pronounced, memory impairments. A notable finding is the difference in the duration of amnesic effects between trihexyphenidyl (transient) and biperiden (long-lasting), which may be attributed to their different binding properties at the muscarinic receptor.[6] This highlights the importance of considering not just the potency but also the pharmacokinetic and pharmacodynamic profiles of these drugs when evaluating their cognitive side effects. For researchers and drug development professionals, these comparative data and experimental frameworks provide a crucial foundation for designing studies to further elucidate the cognitive impacts of anticholinergic compounds and to develop novel therapeutics with improved cognitive safety profiles.
References
- 1. Comparison of central and peripheral pharmacologic effects of biperiden and trihexyphenidyl in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and biperiden: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 8. mmpc.org [mmpc.org]
- 9. Aged rats learn Morris Water maze using non-spatial searc... [degruyterbrill.com]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
For Researchers, Scientists, and Drug Development Professionals
Triperiden, a member of the piperidinopropanol class of compounds, is a potent muscarinic acetylcholine (B1216132) receptor antagonist. Its therapeutic effects, particularly in the treatment of Parkinson's disease, stem from its ability to modulate cholinergic signaling. The intricate relationship between the chemical structure of this compound and its pharmacological activity has been the subject of extensive research, aimed at optimizing efficacy and minimizing adverse effects. This guide provides a comprehensive comparison of this compound and its related compounds, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
Core Structure-Activity Relationships
The fundamental scaffold of this compound and its analogs consists of three key moieties: a central 1-phenyl-1-cyclohexyl-propanol core, a piperidine (B6355638) ring, and an interconnecting alkyl chain. Modifications to each of these components have been shown to significantly influence the affinity and selectivity of these compounds for muscarinic receptor subtypes.
The affinity of these analogs for muscarinic receptors is a key determinant of their anticholinergic potency. Generally, bulky, hydrophobic groups at the carbinol carbon, such as a phenyl and a cyclohexyl ring, are crucial for high affinity. Alterations to the piperidine ring and the length of the alkyl chain can further modulate this activity and introduce selectivity for different muscarinic receptor subtypes.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of this compound's close analog, Trihexyphenidyl, and a series of its derivatives for muscarinic receptors. This data, primarily extracted from radioligand binding assays, provides a quantitative basis for understanding the impact of structural modifications. Lower Ki or IC50 values indicate higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities of Trihexyphenidyl and Related Compounds
| Compound | M1 (Ki, nM) | M2 (cardiac) (IC50, nM) | M3 (glandular) (IC50, nM) |
| Trihexyphenidyl | 14 | Low Affinity | Intermediate Affinity |
| Dicyclomine | 3.7 - 14 | Low Affinity | Intermediate Affinity |
| Pirenzepine | 3.7 - 14 | Low Affinity | Intermediate Affinity |
| Atropine | 1.6 | 1.6 - 4.6 | 1.6 - 4.6 |
Data compiled from studies on M1, cardiac, and glandular muscarinic receptor subtypes.[1]
Table 2: Inhibition of [3H]NMS Binding by Trihexyphenidyl Analogs
| Compound | R1 (Phenyl substituent) | R2 (Cyclohexyl/Phenyl) | R3 (Piperidine substituent) | IC50 (nM) |
| Trihexyphenidyl | H | Cyclohexyl | H | 2.5 |
| Analog 1 | 4-F | Cyclohexyl | H | 3.2 |
| Analog 2 | 4-Cl | Cyclohexyl | H | 2.8 |
| Analog 3 | 4-CH3 | Cyclohexyl | H | 2.1 |
| Analog 4 | H | Phenyl | H | 10.5 |
| Analog 5 | H | Cyclohexyl | 4-OH | 8.9 |
| Analog 6 | H | Cyclohexyl | N-CH3 | 1.8 |
This table presents a selection of data from a study on Trihexyphenidyl analogs to illustrate the effects of substitution on muscarinic receptor affinity.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).
-
Test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled muscarinic receptors (M1, M3, M5), this often involves measuring changes in intracellular calcium levels.
Objective: To determine the potency of antagonist compounds (like this compound) by measuring their ability to inhibit the functional response induced by a muscarinic agonist.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-K1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds (this compound and its analogs).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (test compound) for a specific period.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.
Visualizing the Structure-Activity Landscape
The following diagrams, generated using the DOT language, illustrate key concepts in the structure-activity relationship of this compound and its analogs.
Caption: Key structural components of this compound analogs influencing their activity.
Caption: A typical experimental workflow for studying the SAR of this compound analogs.
References
A Comparative Guide to the Validation of Triperiden's Inhibitory Action on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Triperiden's potential inhibitory action on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. While this compound is primarily recognized for its role as a muscarinic acetylcholine (B1216132) receptor antagonist in the treatment of Parkinson's disease, this document explores its secondary activity as a potential AChE inhibitor.[1][2][3] The validation is presented in comparison with established acetylcholinesterase inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound, an anticholinergic agent, is traditionally used to manage symptoms of Parkinson's disease by blocking muscarinic acetylcholine receptors, thereby helping to restore the balance between dopamine (B1211576) and acetylcholine in the brain.[1][4] Acetylcholinesterase inhibitors (AChEIs), on the other hand, function by preventing the breakdown of acetylcholine, thus increasing its availability in the synaptic cleft. This mechanism is the therapeutic basis for drugs used in the management of Alzheimer's disease and other neurological conditions.
Direct experimental validation of this compound's effect on AChE is not extensively documented. However, studies on Biperiden, a closely related compound with the same chemical formula (C21H29NO), have demonstrated a weak, uncompetitive inhibitory effect on acetylcholinesterase.[5][6][7] This guide will utilize the available data for Biperiden as a proxy for this compound to facilitate a comparative analysis against well-established AChEIs.
Comparative Analysis of Inhibitory Potency
The inhibitory action of a compound on an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the inhibitory potency of this compound (data based on Biperiden) in comparison to leading acetylcholinesterase inhibitors.
| Compound | Type of Inhibition | Inhibitory Potency (Ki / IC50) | Selectivity |
| This compound (as Biperiden) | Uncompetitive | Ki: 1.11 mmol/L | Not established |
| Donepezil | Non-competitive | IC50: 6.7 nM[8] | Highly selective for AChE over BuChE |
| Rivastigmine | Pseudo-irreversible | IC50: 4.3 nM[8] | Inhibits both AChE and BuChE |
| Galantamine | Competitive | IC50: ~1.5 µM | Selective for AChE |
Note: The inhibitory potency values can vary based on the experimental conditions and the source of the enzyme.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the general mechanism of acetylcholinesterase inhibition in a cholinergic synapse.
Caption: Mechanism of Acetylcholinesterase Inhibition in the Synapse.
Experimental Protocol: Ellman's Assay for AChE Activity
The validation of acetylcholinesterase inhibition is commonly performed using the Ellman's assay, a simple, reliable, and robust colorimetric method.[9][10]
Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[9] The rate of color formation is directly proportional to the AChE activity.
Materials and Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compound (this compound) and reference inhibitors dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.
-
Plate Setup: In a 96-well plate, add the following to respective wells:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for the Ellman's Assay.
Logical Comparison of this compound with Other AChE Inhibitors
The following diagram provides a logical framework for comparing this compound's potential as an AChE inhibitor with established drugs.
Caption: Logical Comparison of Inhibitor Characteristics.
Conclusion
Based on the available data for the closely related compound Biperiden, this compound appears to be a very weak inhibitor of acetylcholinesterase with an uncompetitive mechanism of action. Its inhibitory potency is several orders of magnitude lower than that of established AChE inhibitors like Donepezil and Rivastigmine. While this secondary activity is of scientific interest, this compound's primary pharmacological action remains its antagonism of muscarinic acetylcholine receptors. Further direct experimental validation on this compound is necessary to conclusively define its AChE inhibitory profile. For drug development professionals, this compound is unlikely to be a viable lead compound for potent acetylcholinesterase inhibition but may serve as a reference for studies on dual-function molecules.
References
- 1. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 2. How Do Anticholinergics Work in Parkinson's? [parkinsonsdisease.net]
- 3. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 5. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biperiden - Wikipedia [en.wikipedia.org]
- 8. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Safe Disposal of Triperiden: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of Triperiden, a compound used in various research applications. Adherence to these protocols is crucial for protecting laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance.
Initial Assessment and Waste Classification
Before initiating any disposal procedure, a thorough assessment of the this compound waste is necessary.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of this compound.[1][2][3] It will specify if the compound is considered hazardous waste.
-
Identify Waste Composition: Determine if the waste is pure this compound, a solution, or mixed with other chemicals. If it is a mixture, the disposal protocol must account for all components, and the most hazardous component will dictate the disposal route.
-
Review Local Regulations: Disposal regulations can vary significantly by institution and municipality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste to prevent exposure.
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.
Waste Segregation and Containment
Proper segregation and containment are critical to prevent accidental spills and reactions.
-
Solid Waste:
-
Place unused or expired this compound powder into a clearly labeled, sealed container designated for chemical waste.
-
Contaminated disposables such as weighing papers, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.[4]
-
Do not mix with other incompatible chemical waste streams.
-
Ensure the container is made of a material compatible with the waste.[4]
-
To prevent spills, do not overfill liquid waste containers; a general rule is to fill to no more than 80% capacity.[4]
-
Waste Container Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste" (if applicable per SDS and local regulations).
-
The full chemical name: "this compound".
-
The approximate quantity or concentration of the waste.[4]
-
The date of accumulation.[4]
-
All relevant hazard pictograms (e.g., skull and crossbones, health hazard).
-
The name and contact information of the principal investigator or laboratory.[4]
Temporary Storage and Final Disposal
-
Storage: Store labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste.[4]
-
The recommended method of disposal for many chemical wastes is incineration at a licensed and approved waste disposal facility.[4][5][6]
-
Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS department and local regulations.[7][8]
-
Quantitative Data for Waste Disposal Log
Maintaining accurate records of chemical waste is essential for laboratory inventory management and regulatory compliance.
| Parameter | Unit | Value | Notes |
| Amount of this compound Used | mg or g | Record the total mass of pure this compound used. | |
| Volume of this compound Solution | mL or L | For solutions, record the total volume and concentration.[4] | |
| Amount of Waste Generated | g or mL | Include the this compound and any contaminated materials.[4] | |
| Date of Disposal Request | YYYY-MM-DD | Document when the waste was submitted for disposal.[4] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not widely published, the following general procedure for the preparation of chemical waste for disposal is based on standard laboratory safety practices.
Protocol: Preparation of Solid this compound Waste for Disposal
-
Objective: To safely containerize solid this compound waste and contaminated materials for disposal.
-
Materials:
-
Solid this compound waste
-
Contaminated disposables (e.g., gloves, weigh boats, pipette tips)
-
Designated hazardous waste container (sealable, compatible material)
-
Hazardous waste labels
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
-
Procedure:
-
Don the appropriate PPE.
-
Carefully transfer all solid this compound waste into the designated hazardous waste container.
-
Collect all disposables that have come into contact with this compound and place them in the same container.
-
Securely seal the container lid.
-
Affix a completed hazardous waste label to the container, ensuring all fields are filled out correctly.
-
Place the sealed and labeled container in the designated satellite accumulation area.
-
Record the waste details in the laboratory's chemical waste log.
-
Contact the institution's EHS department to schedule a waste pickup.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Diagram illustrating the segregation of solid and liquid this compound waste streams.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugcheckingbc.ca [drugcheckingbc.ca]
- 8. israelpharm.com [israelpharm.com]
Personal protective equipment for handling Triperiden
Essential Safety and Handling of Triperiden
This guide provides essential safety, handling, and disposal protocols for this compound, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
This compound is an anticholinergic agent and an inhibitor of the influenza virus.[1][2][3] It presents several hazards, including being harmful if swallowed, causing serious eye irritation, and potentially causing skin and respiratory irritation.[4][5]
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment for handling this compound in a laboratory setting.
| Body Part | Protection Level | Equipment Specification | Purpose |
| Hands | Essential | Compatible chemical-resistant gloves (e.g., Nitrile)[6] | Prevents skin contact during handling.[4][7] |
| Eyes/Face | Essential | Chemical safety goggles or a face shield[8] | Protects against splashes, dust, and vapors.[4][7] |
| Body | Essential | Laboratory coat or long-sleeved shirt and pants[9] | Protects skin and clothing from contamination. |
| Respiratory | As Needed | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or when handling large quantities of powder that may generate dust.[4][7] |
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in solid (powder) and liquid (solution) forms.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[10]
-
Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form.[5]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare a Clean Workspace: Designate a specific area for handling this compound to prevent cross-contamination.
-
Locate Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[4][7]
Handling Procedure
-
Weighing Solid this compound:
-
Perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use a disposable weigh boat.
-
Carefully transfer the desired amount, avoiding the creation of dust clouds.
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly.
-
If heating or sonication is required for dissolution, ensure the container is appropriately sealed or vented to avoid aerosolization.[1]
-
-
General Handling:
Post-Handling Procedures
-
Decontamination: Clean all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
PPE Removal: Remove gloves, lab coat, and other PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water after removing gloves.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][7]
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or a physician immediately.[4][7]
-
Spill: For small spills, carefully absorb the material with an inert substance and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Identify Waste Streams: Segregate this compound waste into categories:
-
Unused solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., weigh boats, pipette tips, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Use Designated Containers: Collect waste in clearly labeled, sealed, and compatible containers. Label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards.[10]
Disposal Procedure
-
Consult Local Regulations: Disposal must be in accordance with all local, regional, and national regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
-
Primary Disposal Method: The recommended method of disposal is through an approved hazardous waste disposal facility, typically via incineration.[10]
-
Alternative for Household Quantities (if applicable): If a take-back program is unavailable, unused medication can be mixed with an unpalatable substance like coffee grounds or kitty litter, placed in a sealed bag, and disposed of in the trash.[11][12][13] This method is generally not suitable for laboratory-generated waste.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. memorial.health [memorial.health]
- 7. biosynth.com [biosynth.com]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. benchchem.com [benchchem.com]
- 11. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 12. oncolink.org [oncolink.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
